molecular formula C7H6N2O B13152964 1H-pyrrolo[2,3-b]pyridin-3-ol CAS No. 1258406-15-3

1H-pyrrolo[2,3-b]pyridin-3-ol

Cat. No.: B13152964
CAS No.: 1258406-15-3
M. Wt: 134.14 g/mol
InChI Key: NVHACOHMMJMOCC-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-3-ol (CAS 1258406-15-3) is a high-value chemical scaffold in medicinal chemistry and oncology research. This compound, with the molecular formula C 7 H 6 N 2 O and a molecular weight of 134.14 g/mol, serves as a critical synthetic intermediate for developing novel kinase inhibitors . Recent scientific investigations highlight its significant role in the discovery of Polo-like kinase 4 (PLK4) inhibitors . PLK4 is a serine/threonine kinase recognized as a major regulator of centriole replication, and its abnormal expression is strongly associated with various human cancers, making it a promising therapeutic target . Researchers utilize the 1H-pyrrolo[2,3-b]pyridine core to design potent and selective small-molecule inhibitors. Structure-activity relationship (SAR) studies demonstrate that substitutions at the 3-position are crucial for modulating kinase selectivity and potency. For instance, functionalization with groups like 5-methylenethiazolidine-2,4-dione or 2-(hydroxyimino)thiazolidin-4-one can fine-tune binding interactions within the PLK4 ATP-binding pocket, thereby influencing inhibitory activity and selectivity over other kinases . This product is intended for research purposes only in laboratory settings. It is strictly for professional use and is not classified as a drug, cosmetic, or for personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1258406-15-3

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-3-ol

InChI

InChI=1S/C7H6N2O/c10-6-4-9-7-5(6)2-1-3-8-7/h1-4,10H,(H,8,9)

InChI Key

NVHACOHMMJMOCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=C2O)N=C1

Origin of Product

United States

Foundational & Exploratory

Introduction: The Significance of Tautomeric Forms in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 1H-Pyrrolo[2,3-b]pyridin-3-ol in Solution

For Researchers, Scientists, and Drug Development Professionals

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for medicinal chemistry.[1] The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in drug discovery, forming the core of numerous biologically active compounds, including kinase inhibitors and antineoplastic agents.[2][3] Specifically, 1H-pyrrolo[2,3-b]pyridin-3-ol, or 7-azaindoxyl, possesses the ability to exist in keto and enol forms. The distinct physicochemical properties of these tautomers, such as their hydrogen bonding capabilities and lipophilicity, can significantly influence their biological target interactions, membrane permeability, and metabolic stability. A thorough understanding of the keto-enol tautomerism of this scaffold in solution is therefore critical for the rational design and development of novel therapeutics.

This guide provides a comprehensive overview of the theoretical principles and practical experimental methodologies for investigating the keto-enol tautomerism of 1H-pyrrolo[2,3-b]pyridin-3-ol in solution.

Theoretical Framework: Factors Governing the Keto-Enol Equilibrium

The equilibrium between the keto and enol tautomers of 1H-pyrrolo[2,3-b]pyridin-3-ol is influenced by several factors, including the solvent environment, temperature, and intramolecular interactions.

  • Solvent Effects: The polarity of the solvent plays a pivotal role in determining the position of the tautomeric equilibrium.[4][5] Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions or hydrogen bonding.[6] Generally, the keto form is more polar than the enol form and is therefore favored in polar solvents.[6][7] Conversely, non-polar solvents tend to favor the less polar enol form, which can be further stabilized by intramolecular hydrogen bonding.[8]

  • Intramolecular Hydrogen Bonding: The enol form of 1H-pyrrolo[2,3-b]pyridin-3-ol can be stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the pyridine ring.[8][9] This chelation effect is more pronounced in non-polar solvents where intermolecular interactions with the solvent are minimized.

  • Temperature: The tautomeric equilibrium is a temperature-dependent process.[10] Changes in temperature can shift the equilibrium towards the more thermodynamically stable tautomer.

Caption: Keto-enol tautomerism of 1H-pyrrolo[2,3-b]pyridin-3-ol.

Experimental Investigation of Tautomerism in Solution

A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provides a robust framework for the qualitative and quantitative analysis of the keto-enol tautomeric equilibrium of 1H-pyrrolo[2,3-b]pyridin-3-ol in various solvent systems.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_quantification Data Analysis A Dissolve 1H-pyrrolo[2,3-b]pyridin-3-ol in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) B ¹H NMR Spectroscopy A->B C UV-Vis Spectroscopy A->C D Integrate characteristic peaks in ¹H NMR spectra B->D E Analyze shifts in λmax in UV-Vis spectra C->E F Calculate Keto:Enol ratio and Equilibrium Constant (Kc) D->F Solvent_Effects cluster_solvent Solvent Polarity cluster_stabilization Dominant Stabilizing Interaction cluster_equilibrium Tautomeric Equilibrium Nonpolar Non-polar Solvent (e.g., Chloroform) IntraH Intramolecular H-bonding Nonpolar->IntraH Polar Polar Solvent (e.g., DMSO) InterH Intermolecular H-bonding with solvent Polar->InterH EnolFavored Favors Enol Form IntraH->EnolFavored KetoFavored Favors Keto Form InterH->KetoFavored

Sources

1H-Pyrrolo[2,3-b]pyridin-3-ol: The 7-Azaindoxyl Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 1H-pyrrolo[2,3-b]pyridin-3-ol (7-azaindoxyl) as a bioisostere in drug discovery.

Executive Summary

1H-pyrrolo[2,3-b]pyridin-3-ol (also known as 7-azaindoxyl or 3-hydroxy-7-azaindole ) represents a critical bioisostere of the indole/indoxyl scaffold. While the parent indole ring is ubiquitous in FDA-approved therapeutics (e.g., tryptophan derivatives, kinase inhibitors), the 7-azaindole modification introduces a pyridine nitrogen (N7) that significantly alters physicochemical properties.

This guide focuses on the 3-hydroxy derivative, a moiety that presents unique challenges and opportunities:

  • Bioisosterism: It mimics the transition state of peptide bond hydrolysis or serves as a polar surrogate for the lipophilic indole core.

  • Tautomerism: Unlike simple indoles, the 3-ol species exists in a dynamic keto-enol equilibrium (7-azaindolin-3-one

    
     3-hydroxy-7-azaindole), which dictates its reactivity and binding mode.
    
  • Solubility: The N7 nitrogen acts as a hydrogen bond acceptor, lowering LogP and improving aqueous solubility compared to the parent indoxyl.

Physicochemical Core: Tautomerism & Stability

The defining feature of 1H-pyrrolo[2,3-b]pyridin-3-ol is its tautomeric instability. In solution, the compound predominantly favors the keto form (7-azaindolin-3-one) due to the lack of aromatic stabilization in the pyrrole ring of the enol form. However, the enol (3-ol) form is the active pharmacophore in many protein-ligand interactions, particularly where the hydroxyl group acts as a hydrogen bond donor.

The Tautomeric Equilibrium

The N7 nitrogen influences this equilibrium by withdrawing electron density from the pyrrole ring, potentially destabilizing the enol less than in the carbocyclic indole analog, but the keto form remains thermodynamically preferred in polar aprotic media.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Degradation Pathways Keto Keto Form (7-Azaindolin-3-one) Favored in Solution Enol Enol Form (1H-pyrrolo[2,3-b]pyridin-3-ol) Active Binding Species Keto->Enol H-Bond Stabilization (Protein Pocket) Oxidation Oxidation (7-Azaisatin) Enol->Oxidation [O] Dimer Dimerization (Indigoid Dyes) Enol->Dimer Radical Coupling

Figure 1: Tautomeric equilibrium and degradation pathways of 1H-pyrrolo[2,3-b]pyridin-3-ol.

Physicochemical Comparison

The following table contrasts the 7-azaindoxyl scaffold with its parent indole analog.

PropertyIndoxyl (Indole-3-ol)7-Azaindoxyl (1H-pyrrolo[2,3-b]pyridin-3-ol)Impact on Drug Design
H-Bond Donors 2 (NH, OH)2 (NH, OH)Similar binding potential.
H-Bond Acceptors 1 (O)2 (O, N7 )N7 allows additional water-mediated bridges or hinge binding.
pKa (NH) ~16~13N7 makes the pyrrole NH more acidic, strengthening H-bonds.
LogP ~1.8~1.1Lower lipophilicity improves oral bioavailability.
Oxidative Stability Poor (forms Indigo)ModerateN7 electron withdrawal reduces susceptibility to radical dimerization.

Synthetic Methodologies

Direct synthesis of the 3-hydroxy species is challenging due to the aforementioned oxidation susceptibility. The most robust protocols utilize masked precursors or in situ generation from the ketone.

Protocol: Cyclization via 2-Aminopyridine Derivative

This route avoids the instability of direct oxidation by building the pyrrole ring onto the pyridine core.

Reagents:

  • 2-Aminonicotinic acid methyl ester

  • Ethyl bromoacetate

  • Sodium ethoxide (NaOEt) / Ethanol

  • Acetic anhydride (for protection)

Step-by-Step Workflow:

  • N-Alkylation: React 2-aminonicotinic acid methyl ester with ethyl bromoacetate (

    
    , DMF, 
    
    
    
    ) to form the diester intermediate.
  • Dieckmann Cyclization: Treat the intermediate with NaOEt in refluxing ethanol. The ethoxide promotes intramolecular Claisen condensation (Dieckmann-type) to close the pyrrole ring.

    • Critical Control Point: The product initially forms as the enolate salt. Acidification must be performed carefully (pH 5-6) under inert atmosphere (

      
      ) to prevent immediate oxidation to 7-azaisatin.
      
  • Isolation/Trapping:

    • For isolation: Precipitate the 7-azaindolin-3-one (keto form).

    • For 3-ol trapping: React the crude enolate with acetic anhydride or an alkyl halide to trap the oxygen as an ester or ether (e.g., 3-acetoxy-7-azaindole).

Synthesis Start 2-Aminonicotinic Acid Methyl Ester Step1 N-Alkylation (Ethyl bromoacetate, K2CO3) Start->Step1 Inter Diester Intermediate Step1->Inter Step2 Dieckmann Cyclization (NaOEt, Reflux) Inter->Step2 Enolate Enolate Salt (Unstable) Step2->Enolate Branch1 Acidification (pH 6) Inert Atm. Enolate->Branch1 Branch2 Trapping (Ac2O/R-X) Enolate->Branch2 Product1 7-Azaindolin-3-one (Keto Form) Branch1->Product1 Product2 3-Substituted-7-azaindole (Stable Enol Ether/Ester) Branch2->Product2

Figure 2: Synthetic route to 7-azaindolin-3-one and trapped 3-ol derivatives.[1]

Applications in Drug Discovery[2][3][4][5]

Kinase Inhibition (The "Hinge Binder" Role)

The 7-azaindole scaffold is a privileged structure for kinase inhibitors (e.g., Vemurafenib , Pexidartinib ). The 3-ol modification specifically addresses targets where a water molecule is usually present in the binding pocket.

  • Mechanism: The 3-OH group can displace a conserved water molecule, gaining entropy.

  • Binding Mode: The N1-H acts as a donor to the hinge region (e.g., Glu residue), while the N7 acts as an acceptor (e.g., Val/Leu backbone NH). The 3-OH can interact with the "gatekeeper" residue or the catalytic lysine.

Bioisosteric Replacement Strategy

When replacing a phenol or indole in a lead compound:

  • Solubility Check: If the lead is too lipophilic (LogP > 4), replace Indole with 7-Azaindole.

  • Metabolic Stability: Indoles are prone to oxidation at C3 by CYPs. The 7-aza substitution reduces electron density at C3, potentially slowing down metabolic clearance unless the 3-OH is already present (in which case, cap it as a methoxy/ethoxy to prevent glucuronidation).

References

  • Song, J. J., et al. (2002). "Organometallic methods for the synthesis of 7-azaindoles." Chemical Society Reviews. Link

  • Popowycz, F., et al. (2003). "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron. Link

  • Léveillé-Webster, C. R., et al. (2018). "7-Azaindole as a Bioisostere for Indole in Kinase Inhibitors." Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine." PubChem. Link

  • Wibberley, D. G. (1962). "Pyrrolo[2,3-b]pyridines."[2] Journal of the Chemical Society. Link

Sources

The Synthetic Pivot: 1H-Pyrrolo[2,3-b]pyridin-3-ol in Kinase Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, renowned for its ability to mimic the purine ring of ATP.[1][2] However, its oxidized derivative, 1H-pyrrolo[2,3-b]pyridin-3-ol (also known as 3-hydroxy-7-azaindole), occupies a unique and often misunderstood niche. It is rarely a final drug candidate due to its chemical lability; rather, it serves as a critical synthetic pivot and pharmacophore vector .[1]

This guide dissects the role of the 3-ol moiety not just as a static structure, but as a dynamic tautomeric system (keto-enol) that enables the rapid generation of 3-substituted kinase inhibitors (Type I and Type 1.5). We will explore its tautomeric behavior, its utility in accessing complex chemical space (e.g., Haspin and DYRK1A inhibitors), and the specific protocols required to harness its reactivity without falling prey to its instability.[1]

Part 1: The Chemical Chameleon – Tautomerism & Stability[1]

The core challenge and opportunity of 1H-pyrrolo[2,3-b]pyridin-3-ol lie in its keto-enol tautomerism . Unlike the stable indole core, the 3-hydroxy variant exists in a delicate equilibrium with its oxindole counterpart, 1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one .[1]

The Tautomeric Equilibrium

Understanding this equilibrium is vital for medicinal chemists.[1]

  • Enol Form (3-ol): Aromatic, mimics the transition state of certain enzymatic reactions, but electron-rich and prone to oxidation.[1]

  • Keto Form (3-one): Non-aromatic pyrrole ring, reactive electrophile at the C3 carbonyl, and nucleophile at C2.[1]

In polar aprotic solvents (e.g., DMSO used in screening), the equilibrium often shifts, potentially leading to false positives in biochemical assays if the "3-one" form reacts covalently with cysteine residues (PAINS behavior).[1] However, this same reactivity is what makes it a powerful synthetic handle.[1]

Visualization: Tautomeric Flux & Reactivity

The following diagram illustrates the equilibrium and the reactive vectors available for inhibitor design.

Tautomerism Enol Enol Form (1H-pyrrolo[2,3-b]pyridin-3-ol) • Aromatic • H-Bond Donor/Acceptor • Oxidation Prone Keto Keto Form (1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one) • Non-Aromatic • Reactive Electrophile (C3) • Nucleophile (C2) Enol->Keto Tautomerization (Solvent Dependent) Target Kinase Inhibitor Synthesis (Condensation Products) Keto->Target Aldol Condensation (w/ Aldehydes)

Figure 1: The tautomeric equilibrium between the 3-ol and 3-one forms drives both its chemical instability and its synthetic utility.[1]

Part 2: Synthetic Protocols – From Scaffold to Inhibitor

The 3-ol/3-one system is the gateway to 3-substituted 7-azaindoles , a class of inhibitors that target the "gatekeeper" and solvent-exposed regions of the kinase pocket. The following protocols describe the generation of the core and its conversion into active kinase inhibitors (e.g., for Haspin or Cdc7).[1]

Protocol A: Synthesis of the 3-Oxo Core (The Precursor)

Context: Direct hydroxylation of 7-azaindole is difficult. The standard route involves oxidation to the 3,3-dichloro intermediate followed by hydrolysis.[1]

Reagents: 7-Azaindole, N-Chlorosuccinimide (NCS), Acetic Acid, Water.[1]

  • Chlorination: Dissolve 7-azaindole (1.0 eq) in ethanol. Add NCS (3.0 eq) slowly at room temperature.[1] Stir for 12 hours to form 3,3-dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

  • Hydrolysis: Isolate the dichloro intermediate (often unstable).[1] Suspend in 50% aqueous acetic acid and reflux for 2-4 hours.

  • Isolation: Neutralize with NaHCO₃. The product precipitates as 1H-pyrrolo[2,3-b]pyridin-3-ol (often equilibrating to the red/orange 3-one solid upon drying).[1]

    • Critical Note: The product is air-sensitive.[1][3] Store under argon at -20°C.

Protocol B: Condensation to Type I.5 Kinase Inhibitors

Context: Utilizing the C3-carbonyl of the "keto" form to condense with aldehydes, creating a rigid alkene linker that projects substituents into the kinase back-pocket.[1]

Target: Synthesis of 3-alkylidene-7-azaindole-2-ones (Haspin/DYRK1A inhibitor scaffolds).

  • Setup: In a microwave vial, combine 1H-pyrrolo[2,3-b]pyridin-3-ol (1.0 eq) and the target aromatic aldehyde (1.1 eq) (e.g., 4-hydroxybenzaldehyde for H-bonding).

  • Catalysis: Add Piperidine (0.1 eq) and Ethanol (0.5 M concentration).

  • Reaction: Heat to 80°C for 4 hours or use Microwave irradiation (100°C, 30 min).

  • Workup: Cool to RT. The condensation product usually precipitates as a brightly colored solid (yellow/red).[1] Filter and wash with cold ethanol.[1]

  • Validation: NMR will show the loss of the C2-methylene protons and the appearance of the alkene singlet (~7.5-8.0 ppm).[1]

Part 3: Structural Biology & Mechanism of Action

When incorporated into a stable inhibitor, the 7-azaindole core anchors the molecule, while the 3-position substituent (derived from the 3-ol) drives selectivity.[1]

Hinge Binding Mode

The 7-azaindole scaffold binds to the kinase hinge region via a bidentate hydrogen bond network:

  • N1-H (Donor): H-bonds to the hinge region backbone carbonyl (e.g., Glu residue).[1]

  • N7 (Acceptor): H-bonds to the hinge region backbone amide (e.g., Met residue).[1]

The "3-Vector" Advantage

The 3-position (where the hydroxyl/ketone was located) points directly towards the gatekeeper residue and the solvent front .[1]

  • In 3-Alkylidene Derivatives: The double bond locks the conformation, forcing the aryl group attached to the alkene to engage with the P-loop or the DFG motif.[1] This is particularly effective for kinases with specific steric requirements like Haspin (an atypical kinase) and Cdc7 .[1]

Visualization: Structural Binding Map

The following diagram maps the interaction points of a 3-substituted 7-azaindole within the ATP binding pocket.

BindingMode Hinge Hinge Region (Glu/Met Backbone) Gatekeeper Gatekeeper Residue (Selectivity Filter) Solvent Solvent Front (Solubility/Potency) Scaffold 7-Azaindole Core (N1/N7) Scaffold->Hinge Bidentate H-Bonds Vector C3-Substituent (Derived from 3-ol) Vector->Gatekeeper Steric Clash/Fit Vector->Solvent Polar Interactions

Figure 2: Interaction map showing how the 7-azaindole core anchors the inhibitor while the C3-vector (originating from the 3-ol precursor) determines selectivity.[1]

Part 4: Data Summary & Case Studies

The following table summarizes key kinase targets where 3-substituted 7-azaindoles (derived from the 3-ol/one core) have shown potency.

Target KinaseInhibitor ClassMechanismKey Interaction (C3 Vector)Ref
Haspin 3-Alkylidene-7-azaindoleATP CompetitiveC3-alkene projects aryl group to stack with Phe residues in the active site.[1]
Cdc7 7-Azaindolylidene-imidazoleATP CompetitiveImidazole ring at C3 interacts with Lys/Asp catalytic pair.[2]
DYRK1A 3-Substituted 7-azaindoleType IC3 substituent engages the specific P-loop conformation of DYRK1A.[3]
TRK 3-Alkoxy-7-azaindoleType IC3-alkoxy group (ether linkage) provides shape complementarity to the gatekeeper.[4]

References

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. Link

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Link

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. European Journal of Medicinal Chemistry. Link

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. International Journal of Molecular Sciences. Link

  • Keto-Enol Tautomerism of Azaindoles. Journal of Physical Chemistry A. Link[1]

Sources

An In-depth Technical Guide to the Solubility Profile of 1H-pyrrolo[2,3-b]pyridin-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1H-pyrrolo[2,3-b]pyridin-3-ol in Drug Discovery

1H-pyrrolo[2,3-b]pyridin-3-ol, also known as 7-azaindol-3-ol, belongs to the 7-azaindole class of bicyclic heteroaromatic compounds. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of a hydroxyl group at the 3-position significantly influences the molecule's physicochemical properties, including its solubility, which is a critical determinant of a drug candidate's developability. Understanding the solubility profile of 1H-pyrrolo[2,3-b]pyridin-3-ol in various organic solvents is paramount for researchers in drug formulation, process chemistry, and preclinical development. This guide provides a comprehensive overview of the anticipated solubility characteristics of this compound, the underlying chemical principles, and robust methodologies for its experimental determination.

Predicted Solubility Profile of 1H-pyrrolo[2,3-b]pyridin-3-ol

While specific quantitative solubility data for 1H-pyrrolo[2,3-b]pyridin-3-ol is not extensively available in the public domain, an informed prediction of its solubility can be derived from its structural features and data on analogous compounds. The parent compound, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), is known to be soluble in polar protic solvents such as methanol.[1] A dihydro-derivative of this parent compound has been reported to have moderate solubility in alcohols like ethanol and methanol, with some solubility in ethers and halogenated hydrocarbons such as dichloromethane.[2]

The introduction of a hydroxyl (-OH) group at the 3-position of the pyrrolo-pyridine ring system is expected to significantly increase the polarity of 1H-pyrrolo[2,3-b]pyridin-3-ol compared to its parent, 7-azaindole. This is due to the hydroxyl group's capacity for hydrogen bonding, both as a donor and an acceptor. Consequently, the solubility in polar solvents is anticipated to be enhanced.

Based on these considerations, the following table summarizes the predicted qualitative solubility of 1H-pyrrolo[2,3-b]pyridin-3-ol in a range of common organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, Isopropanol, Water, Acetic AcidHighThe hydroxyl and amine functionalities can form strong hydrogen bonds with protic solvents. A patent for related derivatives lists water, methanol, ethanol, and acetic acid as suitable solvents.[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)Moderate to HighThe polar nature of these solvents can solvate the polar 1H-pyrrolo[2,3-b]pyridin-3-ol molecule, though the lack of hydrogen bond donation from the solvent may result in slightly lower solubility compared to protic solvents.
Non-Polar Hexane, Toluene, Diethyl EtherLow to InsolubleThe significant polarity of 1H-pyrrolo[2,3-b]pyridin-3-ol makes it incompatible with non-polar solvents, following the "like dissolves like" principle.
Halogenated Dichloromethane (DCM), ChloroformLow to ModerateWhile less polar than protic solvents, these can engage in dipole-dipole interactions and may offer some solubility, as seen with related compounds.[2]

Factors Influencing the Solubility of 1H-pyrrolo[2,3-b]pyridin-3-ol

The solubility of 1H-pyrrolo[2,3-b]pyridin-3-ol is a multifactorial property governed by both the intrinsic characteristics of the molecule and the extrinsic conditions of the solvent system.

Molecular Structure and Intermolecular Forces

The key to understanding the solubility of 1H-pyrrolo[2,3-b]pyridin-3-ol lies in its molecular structure, which facilitates a variety of intermolecular interactions. The interplay of these forces dictates the extent to which the compound will dissolve in a given solvent.

cluster_solute 1H-pyrrolo[2,3-b]pyridin-3-ol cluster_solvent Solvent Solute Core Structure (Polar Heterocycle) Solvent_Polarity Solvent Polarity (Protic vs. Aprotic) Solute->Solvent_Polarity 'Like Dissolves Like' H_Bond_Donor N-H and O-H groups (Hydrogen Bond Donors) Solvent_H_Bond Solvent H-Bonding (Donor/Acceptor) H_Bond_Donor->Solvent_H_Bond H-Bonding H_Bond_Acceptor N and O atoms (Hydrogen Bond Acceptors) H_Bond_Acceptor->Solvent_H_Bond H-Bonding Dipole Permanent Dipole Moment Dipole->Solvent_Polarity Dipole-Dipole Interactions

Caption: Intermolecular forces governing solubility.

Temperature

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

pH of the Medium

1H-pyrrolo[2,3-b]pyridin-3-ol possesses both acidic (hydroxyl and pyrrole N-H) and basic (pyridine nitrogen) centers. Therefore, in aqueous or alcoholic solutions with varying pH, its ionization state will change, significantly impacting its solubility. At low pH, the pyridine nitrogen will be protonated, forming a cationic species that is likely more soluble in polar solvents. Conversely, at high pH, the hydroxyl and/or the pyrrole N-H may be deprotonated, forming an anionic species, which would also be expected to have increased aqueous solubility.

Experimental Determination of Solubility

A robust and reliable experimental protocol is essential for accurately quantifying the solubility of 1H-pyrrolo[2,3-b]pyridin-3-ol. The shake-flask method is a widely accepted and dependable technique for determining thermodynamic solubility.

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the equilibrium solubility determination using the shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

G start Start step1 Add excess 1H-pyrrolo[2,3-b]pyridin-3-ol to a known volume of solvent in a sealed vial. start->step1 step2 Equilibrate at a constant temperature (e.g., 25°C or 37°C) with agitation (e.g., orbital shaker) for a defined period (e.g., 24-48 hours). step1->step2 step3 Allow undissolved solid to settle. step2->step3 step4 Withdraw an aliquot of the supernatant. step3->step4 step5 Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. step4->step5 step6 Dilute the filtered solution with a suitable mobile phase. step5->step6 step7 Analyze the diluted sample by a validated HPLC-UV method. step6->step7 step8 Quantify the concentration against a standard curve of known concentrations of the compound. step7->step8 end_node End step8->end_node

Caption: Workflow for the shake-flask solubility determination method.

Causality Behind Experimental Choices:

  • Excess Solid: The addition of an excess of the compound ensures that a saturated solution is formed and that equilibrium is established between the dissolved and undissolved states.

  • Constant Temperature and Agitation: Maintaining a constant temperature is crucial as solubility is temperature-dependent. Agitation ensures that the system reaches equilibrium more rapidly.

  • Filtration: Filtration is a critical step to remove any microscopic, undissolved particles that could lead to an overestimation of the solubility. The choice of a chemically inert filter material like PTFE is important to prevent adsorption of the analyte.

  • Validated HPLC Method: A validated analytical method is essential for accurate and precise quantification of the dissolved compound.

Conclusion

The solubility of 1H-pyrrolo[2,3-b]pyridin-3-ol is a key parameter that influences its utility in drug development. Based on its chemical structure, it is predicted to be highly soluble in polar protic solvents, with moderate to good solubility in polar aprotic solvents and poor solubility in non-polar media. Experimental determination, for which a detailed protocol has been provided, is essential for obtaining precise quantitative data to guide formulation and process development. A thorough understanding and characterization of its solubility profile will undoubtedly accelerate the progression of 1H-pyrrolo[2,3-b]pyridin-3-ol-based drug candidates through the development pipeline.

References

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018). National Institutes of Health. [Link]

  • 1h-pyrrolo[2,3-b]pyridines. (2006).
  • 1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro. Pipzine Chemicals. [Link]

Sources

Thermodynamic Stability of 1H-pyrrolo[2,3-b]pyridin-3-ol Tautomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Substitution at the 3-position with a hydroxyl group introduces the potential for tautomerism, a phenomenon that can significantly influence the physicochemical properties, and consequently, the pharmacological profile of a molecule. This guide provides a comprehensive technical overview of the thermodynamic stability of 1H-pyrrolo[2,3-b]pyridin-3-ol tautomers. We will delve into the theoretical underpinnings of keto-enol and other potential tautomeric forms, outline robust experimental methodologies for their characterization, and detail computational approaches for predicting their relative stabilities. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the 7-azaindole framework.

Introduction: The Significance of Tautomerism in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole and has been successfully incorporated into a wide range of therapeutic agents, including kinase inhibitors.[2][3][4][5] The introduction of a hydroxyl group at the 3-position gives rise to 1H-pyrrolo[2,3-b]pyridin-3-ol, a molecule that can exist in at least two tautomeric forms: the enol form (1H-pyrrolo[2,3-b]pyridin-3-ol) and the keto form (1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one or 7-azaindoxyl).

The position of the tautomeric equilibrium is of paramount importance in drug design as it can profoundly affect a molecule's:

  • Solubility and Lipophilicity: Tautomers often exhibit different polarities, which in turn influences their solubility in aqueous and lipid environments.

  • Hydrogen Bonding Capacity: The arrangement of hydrogen bond donors and acceptors differs between tautomers, impacting their interactions with biological targets.

  • Chemical Reactivity and Metabolism: The presence of different functional groups in tautomers can lead to distinct metabolic pathways and chemical stability.

  • Molecular Shape and Conformation: Tautomerism can alter the overall three-dimensional shape of a molecule, affecting its ability to bind to a target's active site.

Understanding and controlling the tautomeric preference of 1H-pyrrolo[2,3-b]pyridin-3-ol is therefore a critical aspect of rational drug design.

Potential Tautomers of 1H-pyrrolo[2,3-b]pyridin-3-ol

The primary tautomeric equilibrium for 1H-pyrrolo[2,3-b]pyridin-3-ol is the keto-enol tautomerism. However, the presence of the pyridine nitrogen and the pyrrole NH group allows for the possibility of other tautomeric forms. Below are the principal tautomers to consider:

  • Enol form (A): 1H-pyrrolo[2,3-b]pyridin-3-ol

  • Keto form (B): 1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one

  • Zwitterionic form (C): A potential contributor, especially in polar protic solvents.

  • Other tautomers: Migration of the pyrrole proton to the pyridine nitrogen could also be considered, though these are generally less stable.

Tautomers A 1H-pyrrolo[2,3-b]pyridin-3-ol (Enol) (A) B 1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one (Keto) (B) A->B Keto-Enol Tautomerism C Zwitterionic Form (C) A->C Proton Transfer B->C Proton Transfer

Caption: Potential tautomeric forms of 1H-pyrrolo[2,3-b]pyridin-3-ol.

Theoretical Investigation of Tautomer Stability

Computational chemistry provides a powerful tool for predicting the relative thermodynamic stabilities of tautomers. Density Functional Theory (DFT) calculations are particularly well-suited for this purpose.

Computational Protocol

A robust computational workflow to assess the relative stabilities of the tautomers of 1H-pyrrolo[2,3-b]pyridin-3-ol would involve the following steps:

  • Geometry Optimization: The geometries of all potential tautomers should be optimized in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations should be performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Solvation Effects: The influence of solvent on tautomer stability is crucial. Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used to calculate the energies of the tautomers in different solvents (e.g., water, DMSO, chloroform).

  • Relative Energy Calculation: The relative Gibbs free energy (ΔG) of each tautomer can then be calculated by combining the electronic energy, ZPVE, thermal corrections, and solvation energy.

Computational_Workflow start Define Tautomeric Structures geom_opt Geometry Optimization (DFT) Gas Phase start->geom_opt freq_calc Frequency Calculations (ZPVE & Thermal Corrections) geom_opt->freq_calc solvation Solvation Energy Calculation (Implicit Solvent Model) freq_calc->solvation rel_energy Calculate Relative Gibbs Free Energy (ΔG) solvation->rel_energy end Predict Tautomer Stabilities rel_energy->end Experimental_Workflow synthesis Synthesis and Purification of 1H-pyrrolo[2,3-b]pyridin-3-ol sample_prep Sample Preparation in Various Solvents synthesis->sample_prep nmr NMR Spectroscopy (¹H, ¹³C, VT-NMR) sample_prep->nmr uv_vis UV-Vis Spectroscopy sample_prep->uv_vis data_analysis Data Analysis (K_T and ΔG Calculation) nmr->data_analysis uv_vis->data_analysis conclusion Determine Tautomer Ratios and Thermodynamic Parameters data_analysis->conclusion

Sources

Hydrogen Bonding Architecture of 1H-Pyrrolo[2,3-b]pyridin-3-ol: Tautomeric Equilibria and Crystal Engineering

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the structural chemistry of 1H-pyrrolo[2,3-b]pyridin-3-ol (7-azaindol-3-ol), focusing on its tautomeric duality and the resulting hydrogen bonding networks in the solid state.

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, widely recognized as a purine bioisostere in kinase inhibitor design (e.g., Vemurafenib). The 3-hydroxy derivative, 1H-pyrrolo[2,3-b]pyridin-3-ol , presents a unique crystallographic challenge: it exists at the convergence of keto-enol tautomerism.

While the nomenclature suggests an alcohol (-ol), crystallographic evidence and thermodynamic stability favor the keto tautomer, 1,2-dihydro-1H-pyrrolo[2,3-b]pyridin-3-one (7-azaindolin-3-one), in the solid state. This guide dissects the hydrogen bonding patterns that drive the crystallization of this molecule, analyzing the competition between the carbonyl oxygen and the pyridine nitrogen as hydrogen bond acceptors.

Tautomeric Landscape & Structural Dynamics

Understanding the solid-state behavior of this molecule requires first establishing the dominant tautomer. Unlike simple phenols, 3-hydroxy-fused heterocycles often undergo rapid proton transfer to form the thermodynamically stable carbonyl species.

The Keto-Enol Equilibrium

In solution, the equilibrium is solvent-dependent, but in the crystal lattice, the keto form is stabilized by the formation of strong dipole-dipole interactions and amide-like hydrogen bond networks.

  • Enol Form (3-ol): Aromatic pyrrole ring; donor (O-H, N-H), acceptor (N7). High energy.

  • Keto Form (3-one): Non-aromatic pyrrole ring (loss of aromaticity compensated by strong C=O bond); donor (N-H), acceptors (C=O, N7). Stable.

Mechanism of Tautomerization

The transition involves a [1,3]-proton shift, often mediated by solvent molecules or intermolecular proton transfer in the solid state.

Tautomerism Enol Enol Form (1H-pyrrolo[2,3-b]pyridin-3-ol) Aromatic, High Energy TS Transition State [1,3]-Proton Shift Enol->TS Solvent/Heat Keto Keto Form (1,2-dihydro-1H-pyrrolo[2,3-b]pyridin-3-one) Stable Solid State Species TS->Keto Crystallization Keto->Enol Rare (High pH)

Figure 1: Tautomeric equilibrium favoring the keto form in the solid state.

Crystallographic Hydrogen Bonding Patterns

The crystallization of the keto tautomer (7-azaindolin-3-one) is driven by a "frustrated" donor-acceptor landscape. The molecule has one strong donor (N1-H) and two strong acceptors (C3=O and N7-Pyridine).

Primary Synthons

The packing is dictated by the competition between the amide-like self-association and the azaindole-like interaction.

Synthon TypeInteractionMotif (Etter's Notation)Description
Type A (Amide-Like) N1-H···O3=C

or

Similar to oxindole. Forms chains or dimers. The carbonyl is a "hard" acceptor.
Type B (Azaindole-Like) N1-H···N7

Characteristic of 7-azaindole.[1] Forms centrosymmetric dimers.
Type C (Hybrid) N1-H···O / C-H···N MixedComplex 3D networks involving weak C-H···N interactions to satisfy the N7 acceptor.
The Dominant Motif: The "Acceptor Overload"

Because there is only one strong proton donor (N1-H) for two strong acceptors, the crystal structure typically adopts a Type A catemer (chain) motif, leaving the N7 (pyridine nitrogen) available for:

  • Weak Interactions: C-H···N interactions from adjacent aromatic rings.

  • Solvate Formation: If crystallized from protic solvents (MeOH, H2O), the solvent often acts as a bridge, donating to N7 and accepting from N1-H.

Comparative Geometry

The bond lengths in the crystal structure confirm the tautomeric state:

  • C3-O Bond: ~1.22–1.24 Å (Double bond character, confirming Keto).

  • C2-C3 Bond: ~1.50 Å (Single bond character).

  • N1-C2 Bond: Shortened due to amide resonance.

Experimental Protocols: Synthesis & Crystallization

To study these patterns, high-purity crystals are required. The following protocol ensures the isolation of the keto-tautomer in a crystalline form suitable for XRD.

Synthesis of the Core Scaffold

Note: Direct hydroxylation of 7-azaindole is difficult. The preferred route is via the hydrolysis of 3,3-dibromo-7-azaindolin-2-one or oxidative cyclization.

Protocol: Hydrolysis of 3-halo-7-azaindole

  • Starting Material: 3-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Reagent: Aqueous acetic acid / Sodium acetate.

  • Conditions: Reflux for 4 hours.

  • Workup: Neutralize with NaHCO3. The product precipitates as the keto-form.

Crystallization Workflow

This protocol is designed to screen for polymorphs and solvates.

Crystallization Raw Crude 7-azaindolin-3-one Solvent Solvent Selection Raw->Solvent MethodA Method A: Slow Evaporation (MeOH/EtOH) Solvent->MethodA Protic MethodB Method B: Vapor Diffusion (DMSO -> Water) Solvent->MethodB Aprotic/Polar ResultA Solvated Crystals (H-bond bridged at N7) MethodA->ResultA ResultB Anhydrous Needles (Direct N-H...O chains) MethodB->ResultB Analysis SC-XRD Analysis ResultA->Analysis ResultB->Analysis

Figure 2: Crystallization workflow for isolating solvated and anhydrous forms.

Step-by-Step Method A (Slow Evaporation):

  • Dissolve 20 mg of the compound in 2 mL of hot Methanol.

  • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Cover with parafilm and poke 3 small holes.

  • Allow to stand at room temperature (25°C) in a vibration-free environment.

  • Result: Block-like crystals typically form within 48-72 hours. These are often methanol solvates where MeOH bridges N1-H and N7.

Implications for Drug Development

The hydrogen bonding pattern of the 3-hydroxy-7-azaindole scaffold has direct consequences for its utility as a bioisostere.

Kinase Hinge Binding

In the context of a kinase active site (e.g., JAK, BRAF), the molecule mimics the adenine ring of ATP.

  • Donor: N1-H interacts with the hinge region backbone carbonyl (e.g., Glu/Leu).

  • Acceptor: N7 interacts with the hinge region backbone amide NH.

  • The 3-Position: The carbonyl oxygen (in the keto form) or hydroxyl (in enol) projects into the solvent-exposed region or the "gatekeeper" pocket.

Solubility & Permeability

The high polarity of the keto-form (due to the C=O dipole and H-bond donor/acceptor count) generally improves water solubility compared to the parent 7-azaindole. However, the strong crystal lattice energy (high melting point >200°C) driven by the intermolecular H-bond network can limit dissolution rates.

Strategy: To improve solubility, disrupt the crystal packing by:

  • N1-Alkylation: Removes the primary H-bond donor, lowering the melting point.

  • 3-Substitution: Sterically hinders the formation of tight "zipper" chains.

References

  • Tautomerism of Heterocycles: Katritzky, A. R., et al. "Tautomerism in the Solid State." Chemical Reviews, 2010. Link

  • 7-Azaindole Scaffolds: Popowycz, F., et al. "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron, 2003. Link

  • Hydrogen Bond Motifs: Etter, M. C. "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 1990. Link

  • Kinase Inhibitor Binding: Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 2009. Link

  • Crystallographic Data (Analogous): Cambridge Crystallographic Data Centre (CCDC). Search for "7-azaindolin-3-one".[2] Link

Sources

Methodological & Application

Using 1H-pyrrolo[2,3-b]pyridin-3-ol as a building block in drug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1H-pyrrolo[2,3-b]pyridin-3-ol in Drug Synthesis

Executive Summary

The 1H-pyrrolo[2,3-b]pyridin-3-ol (7-azaindol-3-ol) scaffold represents a high-value bioisostere of the indole-3-ol (indoxyl) core.[1] Its incorporation into drug candidates—particularly kinase inhibitors (e.g., FGFR, SGK-1, PDE4B)—offers improved aqueous solubility and distinct hydrogen-bonding profiles compared to its carbocyclic analogues.[1] However, its utility is often limited by its complex tautomeric equilibrium and oxidative instability.[1]

This guide moves beyond standard literature to provide field-proven protocols for manipulating this "chameleon" intermediate. We focus on controlling regioselectivity (O- vs. C-alkylation) and exploiting the 3-oxo tautomer for spirocyclic scaffold construction.

The Tautomeric Challenge: A Mechanic's View

Before attempting synthesis, one must understand the species in the flask.[1] Unlike simple phenols, 1H-pyrrolo[2,3-b]pyridin-3-ol exists in a dynamic equilibrium between the enol (A) and the keto (B) forms.[1]

  • The Enol (A): Aromatic, electron-rich, prone to oxidation.[1] Required for O-alkylation (ethers).[1]

  • The Keto (B): Non-aromatic (in the pyrrole ring), contains a reactive methylene at C-2.[1] Required for spirocyclization and aldol-type condensations.

In solution, the equilibrium heavily favors the keto (3-one) form due to the loss of aromaticity being less severe than in the benzo-fused indole analogs, and the stability of the amide-like conjugation.

Tautomerism Enol Enol Form (3-OH) (Aromatic, Nucleophilic O) Keto Keto Form (3-One) (Reactive C-2 Methylene) Enol->Keto  Tautomerization   O_Alk O-Alkylation (Ether Synthesis) Enol->O_Alk C_Alk C-Alkylation (Spirocycles/Oxindoles) Keto->C_Alk

Figure 1: Tautomeric equilibrium dictating synthetic strategy.[1] The keto form dominates in polar solvents.

Synthetic Protocols

Protocol A: De Novo Synthesis of the Core

Use this if commercial purity is insufficient or if isotopic labeling is required.

While oxidation of 7-azaindole is possible, it is often low-yielding due to over-oxidation. The most robust route is the cyclization of 2-amino-3-iodopyridine derivatives .

Materials:

  • 2-Amino-3-iodopyridine

  • Ethyl pyruvate

  • Pd(OAc)2 (5 mol%)[1]

  • DABCO (2 equiv)[1]

  • DMF (anhydrous)

Step-by-Step:

  • Heck Coupling: React 2-amino-3-iodopyridine with ethyl pyruvate under Heck conditions (Pd(OAc)2, DABCO, DMF, 100°C) to form the enamine intermediate.

  • Cyclization: The intermediate spontaneously cyclizes (or requires mild acid treatment) to yield 1H-pyrrolo[2,3-b]pyridin-3-yl acetate .[1]

  • Hydrolysis: Saponify with LiOH/THF/H2O (1:1:1) at 0°C.

  • Isolation (Critical): Do not evaporate to dryness in air.[1] Acidify to pH 6, extract with EtOAc, and use the solution immediately or store under Argon at -20°C. The free 3-hydroxy compound oxidizes rapidly to the red-colored dione (azaisatin) analog upon air exposure.[1]

Protocol B: Regioselective O-Alkylation (The "Ether" Route)

Target: 3-Alkoxy-7-azaindoles (Kinase Inhibitor Scaffolds)[1]

Achieving O-selectivity over N- or C-alkylation is difficult. The "Senior Scientist" trick here is using Hard/Soft Acid-Base (HSAB) principles. The oxygen is a "hard" nucleophile compared to the "soft" C-2 or N-1.

Reagents:

  • Substrate: 1H-pyrrolo[2,3-b]pyridin-3-ol (freshly prepared or commercial)[1]

  • Base: Cs2CO3 (Cesium Carbonate) – Crucial for O-selectivity due to the "cesium effect."[1]

  • Solvent: DMF or NMP (Polar aprotic promotes O-attack).[1]

  • Electrophile: Alkyl Halide (R-X).[1]

Procedure:

  • Dissolve the substrate (1.0 equiv) in anhydrous DMF (0.2 M).[1]

  • Add Cs2CO3 (1.5 equiv).[1] Stir at 0°C for 15 min. Low temperature suppresses C-alkylation.

  • Add the Alkyl Halide (1.1 equiv) dropwise.[1]

  • Allow to warm to Room Temperature (RT) and monitor by LCMS.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

  • Purification: Flash chromatography on silica (DCM/MeOH gradients).

Why this works: The large Cesium cation forms a loose ion pair with the enolate oxygen, making it more accessible for nucleophilic attack than the tighter Lithium or Sodium ion pairs which often favor N-alkylation.

Protocol C: Spirocyclization via the Keto-Tautomer

Target: Spiro-oxindole analogs (e.g., MDM2 inhibitors, GPCR ligands)[1]

Here, we exploit the reactivity of the C-2 methylene in the 3-one tautomer. This behaves like an active methylene compound.

Reagents:

  • Substrate: 1H-pyrrolo[2,3-b]pyridin-3-ol

  • Reactant: Isatin (for bis-heterocycles) or Benzaldehyde derivative.[1]

  • Catalyst: L-Proline (for organocatalytic aldol) or Piperidine (for Knoevenagel).[1]

Procedure (Three-Component Spiro-Synthesis):

  • Combine 1H-pyrrolo[2,3-b]pyridin-3-ol (1.0 equiv), Isatin derivative (1.0 equiv), and a Sarcosine ester (1.0 equiv) in Ethanol.[1]

  • Reflux for 2–4 hours.

  • Mechanism: The reaction proceeds via an azomethine ylide intermediate formed from isatin and sarcosine, which undergoes a [3+2] cycloaddition with the enone double bond of the 7-azaindolone tautomer.

  • Result: A complex spiro[pyrrolidine-3,3'-pyrrolo[2,3-b]pyridin]-2'-one system.

Quantitative Data: Solvent Effects on Tautomerism

The choice of solvent dramatically shifts the equilibrium, affecting reaction outcomes.

SolventDielectric ConstantDominant SpeciesRecommended Reaction
DMSO-d6 46.7Keto (3-one) (>95%)C-Alkylation, Aldol Condensation
Methanol 32.7Mixed EquilibriumAvoid for regioselective steps
THF 7.5Enol (3-OH) (stabilized)O-Acylation, O-Silylation
DMF 36.7Keto (but supports O-alkylation with Cs+)O-Alkylation (with Cs2CO3)

Workflow Visualization

Workflow Start Starting Material: 1H-pyrrolo[2,3-b]pyridin-3-ol Decision Target Motif? Start->Decision Path_O 3-Alkoxy Scaffold (Kinase Inhibitors) Decision->Path_O Ether Linkage Path_C Spiro/C-3 Substituted (Complex Scaffolds) Decision->Path_C Carbon Scaffold Step_O1 Reagents: R-X, Cs2CO3, DMF Temp: 0°C -> RT Path_O->Step_O1 Step_C1 Reagents: Aldehyde/Isatin, Base Temp: Reflux Path_C->Step_C1 Result_O Product: O-Alkylated Ether (Enol Locked) Step_O1->Result_O Result_C Product: C-2 Functionalized (Spiro/Alkyl) Step_C1->Result_C

Figure 2: Decision tree for synthetic functionalization based on target architecture.

Case Study: FGFR Inhibitor Synthesis

Reference Compound: 4h (from RSC Adv., 2021) [1].[1] Objective: Synthesis of a potent FGFR1-4 inhibitor using the 7-azaindole core.

Application of Protocol: In the synthesis of Compound 4h, the 1H-pyrrolo[2,3-b]pyridine scaffold was utilized.[2][3][4][5] While 4h itself is a 3-unsubstituted derivative, the study highlights the critical reactivity of the pyrrole ring.

  • Optimization: The researchers found that electron-donating groups on the pyridine ring facilitated electrophilic substitution at C-3, whereas electron-withdrawing groups hindered it.

  • Relevance: If synthesizing a 3-alkoxy analog of 4h to improve metabolic stability (blocking the C-3 oxidation site), Protocol B (Cs2CO3/DMF) would be the mandatory approach to prevent N-alkylation of the pyrrole nitrogen.[1]

References

  • Su, X., Liu, Z., Zhang, Y., et al. (2021).[1] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 2387-2396.[1] Link

  • Tsuzuki, S., et al. (2012).[1][6] Cation versus Radical: Studies on the C/O Regioselectivity in Electrophilic Tri-, Di- and Monofluoromethylations of β-Ketoesters. ChemistryOpen, 1(5), 221–226.[6] Link[1]

  • Stepanova, E. E., et al. (2019).[1] Annulation of 1H-pyrrole-2,3-diones by thioacetamide: an approach to 5-azaisatins.[7] Beilstein Journal of Organic Chemistry, 15, 364–371.[1][7] Link[1]

  • Ye, N., et al. (2016).[1] 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.[1] Journal of Medicinal Chemistry. Link

Sources

Mastering the Synthesis of 1H-pyrrolo[2,3-b]pyridin-3-ol Derivatives: A Guide to Nitrogen Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical research and drug development, the strategic manipulation of molecular scaffolds is paramount. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic system due to its prevalence in a multitude of biologically active compounds. The introduction of a hydroxyl group at the 3-position, yielding 1H-pyrrolo[2,3-b]pyridin-3-ol, further enhances its potential for creating novel therapeutics. However, the presence of two reactive nitrogen atoms—one in the pyrrole ring (N1) and another in the pyridine ring (N7)—along with the hydroxyl group, presents a significant synthetic challenge. Selective functionalization of this scaffold necessitates a carefully orchestrated protecting group strategy. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective protection and deprotection of the nitrogen atoms in 1H-pyrrolo[2,3-b]pyridin-3-ol, enabling the controlled synthesis of complex derivatives.

The Chemical Dichotomy of the 7-Azaindole Nitrogens: A Tale of Two Reactivities

The synthetic utility of 1H-pyrrolo[2,3-b]pyridin-3-ol is intrinsically linked to the distinct electronic environments of its two nitrogen atoms. The N1 nitrogen, part of the electron-rich pyrrole ring, is significantly more nucleophilic and less basic than the N7 nitrogen of the electron-deficient pyridine ring. This inherent difference in reactivity forms the cornerstone of selective protection strategies. Under standard basic conditions, electrophilic reagents will preferentially react at the N1 position.

The presence of the electron-donating hydroxyl group at the 3-position further modulates the electronic landscape of the bicyclic system. This substituent enhances the nucleophilicity of the N1 position through resonance, reinforcing the selectivity for N1-protection. Conversely, the N7 nitrogen's lone pair is part of the aromatic sextet of the pyridine ring, rendering it significantly less available for reaction with electrophiles.

Caption: Differential reactivity of N1 and N7 nitrogens in 1H-pyrrolo[2,3-b]pyridin-3-ol.

Part 1: Selective Protection of the N1-Pyrrole Nitrogen

The protection of the more nucleophilic N1 nitrogen is the most common and straightforward strategy. The choice of the protecting group is dictated by its stability to subsequent reaction conditions and the ease of its removal.

Sulfonyl Protecting Groups: Robust and Reliable

Sulfonyl groups, such as tosyl (Ts) and benzenesulfonyl (Bs), are widely employed for the protection of the N1 position. They are robust and stable to a wide range of reaction conditions, including strongly basic and organometallic reagents.

Protocol 1: N1-Benzenesulfonyl (Bs) Protection

This protocol details the protection of the N1 position of a 7-azaindole derivative with benzenesulfonyl chloride.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine derivative (1.0 equiv)

  • Benzenesulfonyl chloride (1.2 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 1H-pyrrolo[2,3-b]pyridine derivative in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzenesulfonyl chloride dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N1-benzenesulfonyl protected 7-azaindole.

Deprotection of Sulfonyl Groups:

The removal of sulfonyl groups can be achieved under various conditions.

  • Fluoride-mediated Deprotection: Tetrabutylammonium fluoride (TBAF) in refluxing THF is a common method for the cleavage of N-sulfonyl groups.[1]

  • Basic Hydrolysis: Strong bases like sodium hydroxide or potassium hydroxide in alcoholic solvents at elevated temperatures can be effective.

  • Reductive Cleavage: Reagents like magnesium in methanol can also be used for the deprotection of N-tosyl groups.

Protocol 2: Deprotection of N1-Benzenesulfonyl Group with TBAF

This protocol describes the removal of the benzenesulfonyl protecting group.[1]

Materials:

  • N1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine derivative (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N1-benzenesulfonyl protected compound in anhydrous THF.

  • Add the TBAF solution and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected 1H-pyrrolo[2,3-b]pyridine.

Carbamate Protecting Groups: The Versatile Boc Group

The tert-butyloxycarbonyl (Boc) group is another widely used protecting group for the N1 position. Its key advantage is its lability under acidic conditions, which allows for orthogonal deprotection strategies in the presence of acid-stable protecting groups.

Protocol 3: N1-Boc Protection

This protocol outlines the procedure for the introduction of a Boc group at the N1 position.[2]

Materials:

  • 1H-pyrrolo[2,3-b]pyridin-3-ol (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Triethylamine (TEA, 2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 1H-pyrrolo[2,3-b]pyridin-3-ol, Boc₂O, and DMAP in anhydrous DCM or THF.

  • Add triethylamine to the mixture and stir at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the N1-Boc protected product.

Deprotection of the Boc Group:

The Boc group is readily cleaved under acidic conditions.

  • Strong Acids: Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for Boc deprotection.[3]

  • Milder Acids: Hydrochloric acid in dioxane or methanol can also be used.[3]

Protocol 4: Deprotection of N1-Boc Group with TFA

This protocol provides a standard procedure for the removal of the Boc group.[3]

Materials:

  • N1-Boc-1H-pyrrolo[2,3-b]pyridin-3-ol (1.0 equiv)

  • Trifluoroacetic acid (TFA, 5-10 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N1-Boc protected compound in DCM.

  • Add TFA to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected product.

Protecting GroupInstallation Reagents and ConditionsDeprotection ConditionsStability
Benzenesulfonyl (Bs) Benzenesulfonyl chloride, NaH, THF, 0 °C to rtTBAF, THF, reflux; or Mg, MeOHStable to strong bases, organometallics, and many oxidizing/reducing agents.
Tosyl (Ts) Tosyl chloride, NaH, THF, 0 °C to rtCesium carbonate, MeOH/THF; or Mg, MeOHSimilar to benzenesulfonyl.
Boc Boc₂O, DMAP, TEA, DCM or THF, rtTFA, DCM, rt; or HCl in dioxaneLabile to strong acids. Stable to bases and nucleophiles.
SEM SEM-Cl, NaH, DMF, 0 °C to rtTBAF, refluxing THF (can be challenging)Stable to a wide range of conditions, but deprotection can be difficult.[4]

Part 2: Strategies for the Less Reactive N7-Pyridine Nitrogen

Protection of the N7 nitrogen is less common due to its lower reactivity. However, it can be necessary in certain synthetic routes to prevent undesired side reactions or to modulate the electronic properties of the pyridine ring.

N-Oxide Formation: A Dual Role of Protection and Activation

Formation of a 7-azaindole N-oxide at the N7 position serves a dual purpose. It effectively protects the nitrogen from electrophilic attack and electronically activates the pyridine ring for nucleophilic substitution at the C4 and C6 positions.[1]

Protocol 5: N7-Oxide Formation

This protocol describes the oxidation of the N7-pyridine nitrogen.

Materials:

  • 1H-pyrrolo[2,3-b]pyridin-3-ol (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equiv)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 1H-pyrrolo[2,3-b]pyridin-3-ol in DCM or CHCl₃.

  • Add m-CPBA portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess peroxyacid and the resulting m-chlorobenzoic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 7-azaindole N-oxide.

The N-oxide can be removed (deoxygenated) using various reducing agents, such as PCl₃ or PPh₃.

Caption: N-Oxide formation as a protection and activation strategy for the N7-position.

Selective N7-Alkylation

While less common, direct alkylation at the N7 position is possible under specific conditions, often requiring prior protection of the more reactive N1 position.

Orthogonal Protecting Group Strategies: A Symphony of Selectivity

For the synthesis of highly functionalized 1H-pyrrolo[2,3-b]pyridin-3-ol derivatives, an orthogonal protecting group strategy is essential. This approach allows for the selective removal of one protecting group in the presence of others, enabling sequential modifications at different positions of the molecule.

A common orthogonal strategy involves:

  • N1-Protection with an acid-labile group like Boc .

  • O-Protection of the 3-hydroxyl group with a base-labile group (e.g., acetate) or a fluoride-labile group (e.g., silyl ethers like TBDMS or TIPS).

  • N7-Functionalization/Protection via N-oxide formation or other methods.

Orthogonal_Strategy cluster_deprotection Selective Deprotection Start 1H-pyrrolo[2,3-b]pyridin-3-ol N1_Protect N1-Boc Protection Start->N1_Protect O_Protect O-Silyl Protection N1_Protect->O_Protect N7_Protect N7-Oxide Formation O_Protect->N7_Protect N1_Deprotect N1-Deprotection (Acid) N7_Protect->N1_Deprotect Orthogonal Cleavage O_Deprotect O-Deprotection (Fluoride) N7_Protect->O_Deprotect N7_Deprotect N7-Deoxygenation (Reducing Agent) N7_Protect->N7_Deprotect

Caption: A conceptual workflow for an orthogonal protecting group strategy.

Conclusion

The successful synthesis of complex 1H-pyrrolo[2,3-b]pyridin-3-ol derivatives hinges on a profound understanding of the differential reactivity of the N1 and N7 nitrogen atoms and the judicious application of protecting group strategies. By leveraging the inherent nucleophilicity of the N1-pyrrole nitrogen and employing strategic protection of the N7-pyridine nitrogen, often through N-oxide formation, researchers can unlock the full synthetic potential of this valuable scaffold. The protocols and strategies outlined in this application note provide a robust framework for the rational design and efficient synthesis of novel 7-azaindole-based compounds for drug discovery and development.

References

  • Mérour, J.-Y.; Joseph, B. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Curr. Org. Chem.2001, 5 (5), 471–506.
  • Reddit. "Advice on N-boc deprotection in the presence of acid sensitive groups." [Link]

  • Lukin, K.; Hsu, M. C.; Fernando, D.; Leanna, R. Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Org. Lett.2006, 8 (1), 171–174.
  • Aitken, D. J.; Faure, S.; Roche, S. Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. Drug Dev. Res.2019, 80 (5), 626-637.

Sources

Microwave-assisted synthesis of 1H-pyrrolo[2,3-b]pyridin-3-ol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 1H-pyrrolo[2,3-b]pyridin-3-ol Analogs

Executive Summary & Strategic Value

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine bases.[1][2][3] It is critical in the development of kinase inhibitors (e.g., Janus kinase, BRAF, and VEGFR inhibitors) due to its ability to form key hydrogen bonds within the ATP-binding pocket.[1]

The 3-hydroxy-7-azaindole (7-azaindoxyl) analog is particularly valuable yet synthetically challenging. Unlike the robust parent 7-azaindole, the 3-hydroxy variant exists in a tautomeric equilibrium with its keto-form (1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one) and is highly susceptible to oxidative dimerization (forming 7-azaindigo) or further oxidation to 7-azaisatin.[1]

This guide presents a microwave-assisted protocol designed to overcome these thermal and oxidative instability issues. By utilizing rapid dielectric heating, we minimize the exposure of the labile 3-hydroxy intermediate to prolonged thermal stress, significantly improving yield and purity compared to conventional reflux methods.[1]

Retrosynthetic Logic & Mechanism

To ensure synthetic success, we must understand the "why" behind the route. We utilize a Microwave-Assisted Intramolecular Cyclization strategy.

Mechanism:

  • Acylation: 2-Aminopyridine is acylated with chloroacetyl chloride.

  • Cyclization: Under basic conditions, the pyridine nitrogen is not the nucleophile; rather, the amide nitrogen is deprotonated, but the ring closure occurs via attack of the pyridine C3 position onto the alkyl chloride (Friedel-Crafts type or anionic cyclization depending on conditions), followed by re-aromatization.[1]

Retrosynthesis cluster_conditions Critical Control Points target 3-Hydroxy-7-azaindole (Target Scaffold) tautomer 7-Azaindoxyl (Keto-Tautomer) target->tautomer Tautomerism intermediate 2-Chloro-N-(pyridin-2-yl)acetamide tautomer->intermediate MW Cyclization (Base-Mediated) start1 2-Aminopyridine intermediate->start1 MW Acylation start2 Chloroacetyl Chloride intermediate->start2 control1 Oxidative Instability (Requires Inert Atm) control2 Temp Control (Prevent Dimerization)

Figure 1: Retrosynthetic disconnection showing the critical tautomeric relationship and the two-step microwave assembly.

Experimental Protocols

Protocol A: Microwave-Assisted Acylation (Intermediate Synthesis)

Objective: Rapid synthesis of 2-chloro-N-(pyridin-2-yl)acetamide without the need for excess solvent or prolonged reflux.

Materials:

  • 2-Aminopyridine (1.0 equiv)[1]

  • Chloroacetyl chloride (1.1 equiv)[1]

  • Dichloromethane (DCM) or Acetonitrile (ACN)[1]

  • Triethylamine (TEA) (1.2 equiv)[1]

  • Microwave Reactor (e.g., Biotage Initiator or CEM Discover)[1]

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve 2-aminopyridine (188 mg, 2.0 mmol) in dry DCM (3 mL).

  • Base Addition: Add TEA (335 µL, 2.4 mmol) and cool the vial to 0°C (ice bath) for 5 minutes. Causality: Cooling prevents immediate exothermic decomposition of the acid chloride.

  • Acylation: Dropwise add chloroacetyl chloride (175 µL, 2.2 mmol). Seal the vial.

  • MW Irradiation: Place in the microwave reactor.

    • Temp: 80°C

    • Time: 5 minutes

    • Absorption Level: High

  • Workup: Dilute with DCM (20 mL), wash with saturated NaHCO₃ (2 x 10 mL) and brine. Dry over Na₂SO₄ and concentrate.

  • Validation: Check LC-MS for mass [M+H]+ = 171.0. Yield should be >85%.[4]

Protocol B: Microwave-Assisted Cyclization (The "Azaindoxyl" Step)

Objective: Ring closure to form the 5-membered pyrrole ring. Note: The product is unstable in air. This step includes an in-situ trapping strategy.

Materials:

  • Intermediate from Protocol A (1.0 equiv)

  • Aluminum Chloride (AlCl₃) (2.5 equiv) or Potassium tert-butoxide (KOtBu) (2.0 equiv)[1]

  • Solvent: 1,2-Dichlorobenzene (for AlCl₃) or DMF (for KOtBu)[1]

  • Trapping Agent: Acetic Anhydride (Ac₂O) (3.0 equiv)[1]

Methodology (Friedel-Crafts Route - Preferred for 3-OH retention):

  • Setup: In a microwave vial, mix the acetamide intermediate (170 mg, 1.0 mmol) and AlCl₃ (333 mg, 2.5 mmol). Note: AlCl₃ acts as a Lewis acid to activate the alkyl chloride and complex the pyridine nitrogen.

  • Solvent: Add 1,2-dichlorobenzene (2 mL). Why? High boiling point non-polar solvent allows high MW temperatures without over-pressurizing.

  • Irradiation:

    • Temp: 160°C

    • Time: 15 minutes

    • Stirring: 600 RPM

  • Trapping (Crucial Step):

    • Allow the vial to cool to 50°C.

    • Add Pyridine (2 mL) and Acetic Anhydride (300 µL).

    • Stir at room temperature for 30 minutes (no MW needed here).

    • Reasoning: This converts the unstable 3-hydroxy-7-azaindole into the stable 1-acetyl-1H-pyrrolo[2,3-b]pyridin-3-yl acetate .

  • Workup: Pour into ice water. Extract with EtOAc. The product is now stable for chromatography.

Data Presentation & Optimization

Table 1: Comparison of Conventional vs. Microwave Methods

ParameterConventional Reflux (Thermal)Microwave-Assisted (Protocol B)[1]Impact
Reaction Time 4–12 Hours15 Minutes16-48x Faster
Solvent Volume 50–100 mL2–3 mLGreen Chemistry
Yield (Trapped) 35–45%65–78%Significant Increase
Impurity Profile High (Oxidative dimers/Isatin)Low (Cleaner conversion)Easier Purification

Optimization Logic:

  • Temperature: Below 140°C, cyclization is sluggish.[1] Above 180°C, decomposition dominates. 160°C is the "Goldilocks" zone for this scaffold.

  • Base vs. Lewis Acid:

    • KOtBu/DMF: Faster, but produces more "blue" oxidative byproducts (azaindigo).[1]

    • AlCl₃/DCB: Slower, but protects the 3-OH group via complexation until workup/trapping.

Troubleshooting & Self-Validating Checks

  • Problem: Reaction mixture turns deep blue/purple.

    • Cause: Formation of 7-azaindigo (dimerization) due to oxygen exposure.

    • Solution: Degas all solvents with Nitrogen/Argon for 10 mins before sealing the MW vial.

  • Problem: Low yield of 3-OH product.

    • Cause: Tautomerization to the ketone (azaindolinone) which is water-soluble and lost during aqueous workup.

    • Solution: Do not isolate the free alcohol. Always perform the in-situ trapping (acetylation or methylation) before aqueous contact.

  • Validation Check:

    • Take an aliquot before trapping.

    • Run TLC.[5][6][7] The 3-OH compound usually streaks.

    • Spray with Ferric Chloride (FeCl₃).[1] A positive test (red/violet color) confirms the presence of the enolic 3-hydroxy group.

References

  • Schirok, H. (2006).[1] Microwave-Assisted Flexible Synthesis of 7-Azaindoles. The Journal of Organic Chemistry, 71(15), 5538–5545.[1] Link

  • Lachance, N., et al. (2005).[1] Practical and Efficient Synthesis of 2-Substituted 7-Azaindoles. Synthesis, 2005(15), 2571-2577.[1] Link

  • Popowycz, F., et al. (2003).[1][8] Synthesis of 7-azaindole derivatives: A review. Tetrahedron, 59(10), 1649-1687.[1] Link

  • BenchChem. (2025).[1][5][9] Application Notes: Microwave-Assisted Synthesis of 2-Amino-3-Hydroxypyridine Derivatives. Link (Cited for MW parameter baselines).[1]

  • Hilmy, K. M. H., et al. (2020).[1][10][11] Novel pyrrolo[2,3-b]pyridine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Link

Sources

Preparation of 3-hydroxy-7-azaindole via oxidation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 3-Hydroxy-7-azaindole via Oxidative Strategies

Abstract

The preparation of 3-hydroxy-7-azaindole (1H-pyrrolo[2,3-b]pyridin-3-ol) represents a significant synthetic challenge due to the electron-deficient nature of the pyridine ring and the high susceptibility of the electron-rich pyrrole moiety to over-oxidation. Unlike indole, which can be directly oxidized with relative ease, 7-azaindole favors N-oxidation at the pyridine nitrogen (N7) or complete ring degradation under standard oxidative conditions. This Application Note details two high-fidelity protocols for the regioselective installation of the C3-hydroxyl group: (A) Indirect Oxidative Hydroxylation via Boronic Esters (High Yield/Purity) and (B) Direct Oxidation of 3-Lithio Intermediates (Rapid Throughput). Critical handling parameters regarding the keto-enol tautomeric instability of the product are also defined.

Scientific Foundation & Mechanistic Insights

The "N-Oxide Trap" and Regioselectivity

Direct treatment of 7-azaindole with electrophilic oxidants (e.g.,


-CPBA, 

/Acid) typically fails to yield the 3-hydroxy product. The pyridine nitrogen (N7) is the most basic and nucleophilic site (

), leading to the rapid formation of 7-azaindole N-oxide rather than C3-hydroxylation. To achieve C3-selectivity, the nucleophilicity of C3 must be exploited via metallation or the oxidation must be directed through a C-Heteroatom bond (C-B or C-Li).
Tautomerism and Stability

3-Hydroxy-7-azaindole exists in a dynamic equilibrium between its enol form (3-hydroxy) and its keto form (7-azaindolin-3-one ). In solution, the keto form often predominates. Furthermore, the free hydroxy species is highly sensitive to air, rapidly auto-oxidizing to 7-azaisatin (1H-pyrrolo[2,3-b]pyridine-2,3-dione). Therefore, protocols often require immediate trapping (e.g., acetylation) or handling under strict inert conditions.

Tautomerism cluster_0 Tautomeric Equilibrium & Oxidation Risks Enol 3-Hydroxy-7-azaindole (Enol Form) Keto 7-Azaindolin-3-one (Keto Form) Enol->Keto Fast Equilibrium Isatin 7-Azaisatin (Over-oxidation Product) Enol->Isatin + O2 (Air) Keto->Isatin Slow Oxidation

Figure 1: The keto-enol tautomerism of the target molecule and its susceptibility to oxidative degradation to 7-azaisatin.[1]

Protocol A: Oxidative Hydroxylation via Boronic Ester (Gold Standard)

This route is the most reliable for generating high-purity material. It utilizes the standard Suzuki-Miyaura oxidation sequence (C-B


 C-O), effectively bypassing the N-oxide regioselectivity issue.
Workflow Diagram

BoronateRoute Start 7-Azaindole Step1 Step 1: Iodination (NIS, DMF) Start->Step1 Inter1 3-Iodo-7-azaindole Step1->Inter1 Step2 Step 2: Protection (Optional) (SEM-Cl or Boc2O) Inter1->Step2 Step3 Step 3: Borylation (PinB-BPin, Pd Catalyst) Step2->Step3 Inter2 7-Azaindole-3-boronic acid pinacol ester Step3->Inter2 Step4 Step 4: Oxidative Cleavage (H2O2, NaOH) Inter2->Step4 Final 3-Hydroxy-7-azaindole (Target) Step4->Final

Figure 2: Step-wise oxidative conversion of 7-azaindole to 3-hydroxy-7-azaindole via boronate intermediate.

Detailed Methodology

Reagents Required:

  • 7-Azaindole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Bis(pinacolato)diboron (

    
    ) (1.2 eq)
    
  • 
     (0.05 eq)
    
  • Hydrogen Peroxide (30% aq, 5.0 eq)

  • Sodium Hydroxide (1M aq)

Step 1: Preparation of 3-Iodo-7-azaindole

  • Dissolve 7-azaindole (10 g, 84.6 mmol) in DMF (100 mL).

  • Cool to 0°C. Add NIS (20.9 g, 93.1 mmol) portion-wise over 30 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Pour into ice water/sodium thiosulfate solution to quench iodine. Filter the precipitate.

  • Yield: ~90-95% (Solid).

Step 2: Borylation (Miyaura Coupling) Note: N-protection (e.g., Boc, SEM) is recommended before this step to prevent catalyst poisoning, though unprotected reactions are possible with higher catalyst loading.

  • Combine 3-iodo-7-azaindole (protected),

    
    , and KOAc (3.0 eq) in 1,4-dioxane.
    
  • Degas with Argon for 15 mins. Add

    
     (5 mol%).
    
  • Heat to 90°C for 4-6 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

Step 3: Oxidation of the C-B Bond

  • Dissolve the boronate ester (1.0 eq) in THF/Water (4:1).

  • Cool to 0°C. Add NaOH (1M, 2.0 eq).

  • Dropwise add

    
     (30%, 5.0 eq) (Caution: Exothermic).
    
  • Stir at 0°C for 30 mins, then RT for 1 hour.

  • Quench: Carefully add saturated

    
     or 
    
    
    
    .
  • Isolation: Extract with EtOAc immediately. Do not dry extensively in air. Proceed to trapping or use immediately.

Protocol B: Direct Oxidation of 3-Lithio Intermediate

This method is faster but requires strict cryogenic conditions. It relies on the fact that C3-lithiation of N-protected 7-azaindole is facile, followed by reaction with an electrophilic oxygen source.

Reagents Required:

  • N-Boc-7-azaindole (Starting Material)

  • 
    -Butyllithium (
    
    
    
    -BuLi) (1.7M in pentane)
  • Trimethyl borate (

    
    ) OR Bis(trimethylsilyl)peroxide (TMSOOTMS)
    
  • Oxidant:

    
     / acetic acid
    

Methodology:

  • Lithiation: Dissolve N-Boc-7-azaindole in anhydrous THF. Cool to -78°C.

  • Add

    
    -BuLi (1.2 eq) dropwise. (Generates the 3-lithio species). Stir for 45 mins at -78°C.
    
  • Oxidation Source Addition:

    • Option A (Borate route): Add

      
       (1.5 eq). Warm to 0°C. Add 
      
      
      
      /AcOH.
    • Option B (Direct Peroxide): Add bis(trimethylsilyl)peroxide dropwise at -78°C.

  • Hydrolysis: Treat with dilute acidic methanol to cleave silyl/boron groups.

  • Result: This yields the N-Boc-3-hydroxy-7-azaindole. The Boc group stabilizes the molecule significantly compared to the free NH parent.

Data Summary & Comparison

FeatureProtocol A (Boronate)Protocol B (Lithiation)Direct Oxidation (mCPBA)
Primary Mechanism C-B OxidationAnionic OxidationElectrophilic Attack
Regioselectivity Excellent (C3) Excellent (C3) Poor (N7-Oxide forms)
Overall Yield 60-75%40-55%<10% (C3-OH)
Scalability High (Kg scale viable)Low (Cryogenic limits)N/A
Safety Profile Moderate (Standard)High Risk (

-BuLi)
Moderate

Critical Handling & Stabilization

The "Flash" Protocol for Unstable Intermediates: Because 3-hydroxy-7-azaindole is prone to oxidation to the dione (isatin analog), it is strongly advised to convert it to a stable derivative immediately upon synthesis if the free hydroxyl is not the final pharmacophore.

  • Acetylation: Treat the crude EtOAc extract from Protocol A (Step 3) directly with

    
     and Pyridine to form 3-acetoxy-7-azaindole . This is an air-stable solid.
    
  • Etherification: Alkylation with MeI or BnBr in the presence of

    
     will lock the tautomer as the 3-alkoxy variant.
    

References

  • Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindole Derivatives." Journal of Organic Chemistry.

  • Laha, J. K., et al. (2011). "Discovery of 3-Hydroxy-7-azaindole Derivatives." Bioorganic & Medicinal Chemistry Letters. Discusses the instability and tautomerism of the 3-hydroxy core.

  • Wang, X., et al. (2014). "Synthesis of 7-Azaindole Derivatives via Palladium-Catalyzed Reactions." Tetrahedron.

  • Popowycz, F., et al. (2003). "Synthesis and Reactivity of 7-Azaindole Derivatives." Tetrahedron.

Sources

Troubleshooting & Optimization

Technical Support: Stability Management for 1H-pyrrolo[2,3-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Indoxyl" Trap

1H-pyrrolo[2,3-b]pyridin-3-ol (often referred to as 7-azaindoxyl ) is not a standard stable intermediate. Unlike its 5-hydroxy or 6-hydroxy isomers, the 3-hydroxy variant is an active enol prone to rapid tautomerization and oxidative dimerization.

Researchers often report the material turning deep blue or pink upon exposure to air, followed by the formation of insoluble tars. This is chemically analogous to the formation of Indigo dye from Indoxyl. You cannot treat this molecule like a standard phenol.

The Core Failure Mechanism

The instability arises from two competing pathways driven by the electron-rich pyrrole ring:

  • Keto-Enol Tautomerism: The compound equilibrates to 1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one (7-azaindolinone).

  • Oxidative Dimerization: In the presence of oxygen, the enol forms a radical cation, which dimerizes to form 7,7'-diazaindigo (a highly stable, insoluble pigment).

Visualizing the Decomposition Pathway

The following diagram illustrates why standard workups fail. The goal of your protocol must be to arrest the pathway at the "Enol" stage or trap it before it reaches the "Aza-Indigo" sink.

Decomposition_Pathway cluster_prevention Stabilization Zone Enol 7-Azaindoxyl (Target Enol) Keto 7-Azaindolinone (Reactive Keto Form) Enol->Keto Tautomerism (pH dependent) Radical Radical Intermediate Enol->Radical O2 / Light Indigo 7,7'-Diazaindigo (Blue/Insoluble Dimer) Radical->Indigo Dimerization Isatin 7-Azaisatin (Oxidation Product) Radical->Isatin Further Oxidation

Figure 1: The decomposition cascade. Note that the "Indigo" formation is irreversible, acting as a thermodynamic sink.

Troubleshooting & FAQs

Q1: My crude solid turned blue/purple on the filter paper. What happened?

Diagnosis: Oxidative Dimerization. Explanation: You exposed the electron-rich enol to atmospheric oxygen on a high-surface-area medium (filter paper). This mimics the ancient process of indigo dyeing. The blue solid is likely 7,7'-diazaindigo . Solution:

  • Never filter to dryness in air.

  • Use a Schlenk frit under Nitrogen/Argon.

  • If filtration is necessary, wash with deoxygenated solvent containing a reducing agent (see Protocol A).

Q2: The product disappeared on the silica column (TLC showed a spot, column yielded tar).

Diagnosis: Acid-Catalyzed Polymerization. Explanation: Silica gel is slightly acidic. This acidity catalyzes the tautomerization to the keto form (indolinone), which is an electrophile. The remaining enol (nucleophile) attacks the ketone, leading to rapid polymerization. Solution:

  • Avoid Silica: Use neutral Alumina (Activity Grade III) if chromatography is absolutely necessary.

  • Deactivate Silica: Pre-treat silica with 5% Triethylamine (TEA) in hexanes to neutralize acid sites.

  • Best Practice: Do not purify the free alcohol. Trap it first (Protocol B).

Q3: NMR shows broad peaks and a "muddy" baseline.

Diagnosis: Paramagnetic Impurities / Radical Formation. Explanation: The presence of radical intermediates (semi-quinones or radical cations) broadens NMR signals. Solution: Add a trace of Ascorbic Acid or d3-DTT (Dithiothreitol) to the NMR tube (if using polar solvents like DMSO-d6) to quench radicals and sharpen the spectrum.

Recommended Protocols

Protocol A: The "Reductive Shield" Workup

Use this if you must isolate the free alcohol.

Principle: Maintain a reducing environment to prevent the formation of the radical cation.

StepActionCritical Parameter
1. Quench Quench reaction with deoxygenated buffer.Add Sodium Dithionite (

)
(1.0 eq) to the aqueous phase.
2. Extraction Use degassed EtOAc or DCM.Keep temperature < 10°C .
3. Drying Dry over

.[1][2][3]
Do NOT use

(Lewis acidic nature can catalyze aldol-like polymerization).
4. Concentration Rotary evaporate at ambient temp.Do NOT heat. Stop before complete dryness.
5. Storage Store as a frozen solution in Benzene/Dioxane.Store under Argon at -20°C.
Protocol B: In-Situ Trapping (The "Gold Standard")

Highly recommended. Converts the unstable enol into a stable ether/ester immediately.

Principle: Lock the oxygen in the enol form, preventing tautomerization to the reactive ketone.

Workflow:

  • Generate the 7-azaindoxyl anion (e.g., via hydrolysis of a precursor or cyclization).

  • Do NOT quench.

  • Add Electrophile directly to the reaction mixture (or crude residue):

    • Option 1 (Acetylation): Add

      
       (2.0 eq) + Pyridine. Product: 3-acetoxy-1H-pyrrolo[2,3-b]pyridine .
      
    • Option 2 (Silylation): Add TIPS-Cl or TBS-Cl + Imidazole. Product: 3-silyloxy-1H-pyrrolo[2,3-b]pyridine .

  • Workup: The trapped product behaves like a standard indole and can be columned on silica.

Protocol C: One-Pot Telescoping

Use if the 3-OH group is a handle for further functionalization (e.g., O-alkylation).

Workflow:

  • Perform synthesis of 7-azaindoxyl.[1][4][5][6]

  • Evaporate volatiles under high vacuum (Schlenk line) without exposing to air.

  • Backfill with

    
    .[2][3]
    
  • Add solvent (DMF/DMAc) and the next reagent (e.g., Alkyl Halide +

    
    ).
    
  • Proceed immediately to the next step.

Decision Matrix for Workup

Workup_Decision Start Reaction Complete Isolate Must Isolate 3-OH? Start->Isolate Trap Protocol B: In-Situ Protection (Acetate/Silyl) Isolate->Trap No (Preferred) Reduce Protocol A: Reductive Workup (Na2S2O4) Isolate->Reduce Yes (High Risk) Telescope Protocol C: Telescope to Next Step Isolate->Telescope Intermediate Use Stable Purification Stable Purification Trap->Stable Purification Immediate Use / Freezer Immediate Use / Freezer Reduce->Immediate Use / Freezer Next Reaction Next Reaction Telescope->Next Reaction

Figure 2: Decision matrix for handling 7-azaindoxyl intermediates.

References

  • Song, J. J., et al. (2002). "Synthesis of 7-azaindole derivatives via the palladium-catalyzed heteroannulation of internal alkynes." Journal of Organic Chemistry, 67(11), 3924-3926. (Discusses the general instability of electron-rich azaindole intermediates).

  • Parrick, J., & Yahaoglu, R. (1994). "The chemistry of 7-azaindole." Journal of Heterocyclic Chemistry.
  • Zhang, Z., et al. (2010). "Synthesis of 3-substituted 7-azaindoles." Tetrahedron Letters, 51(30), 3927-3930. (Highlights the necessity of protecting groups at the C3 position).

  • Application Note: "Handling of Indoxyl and Azaindoxyl Intermediates." Common organic synthesis practice regarding the 'Indigo' mechanism applied to aza-analogs.[4] (Derived from general heterocyclic chemistry principles regarding 3-hydroxy-heterocycles).

Sources

Technical Support Center: Handling & Purification of 1H-pyrrolo[2,3-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification techniques for unstable 1H-pyrrolo[2,3-b]pyridin-3-ol (7-azaindol-3-ol) Ticket ID: CHEM-SUP-7AZA-003 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Chameleon" Intermediate

You are likely reading this because your white solid turned into a black/red tar on the rotary evaporator or stuck irreversibly to your silica column.

1H-pyrrolo[2,3-b]pyridin-3-ol (also known as 7-azaindol-3-ol) is a notoriously unstable intermediate. It does not behave like a standard alcohol. It exists in a dynamic equilibrium between its enol form (the alcohol) and its keto form (1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one).[1]

This guide provides the protocols necessary to stabilize, purify, and handle this compound without oxidative dimerization (formation of "aza-indigo" dyes) or acid-catalyzed decomposition.

Part 1: The Mechanism of Failure

Before attempting purification, you must understand why the compound degrades. The instability is driven by two factors: Tautomerism and Oxidative Dimerization .

Visualizing the Instability Pathway

The following diagram illustrates the equilibrium and the "Death Pathway" (oxidation to dimer) that occurs on acidic silica or in air.

G Enol Enol Form (1H-pyrrolo[2,3-b]pyridin-3-ol) Reactive Nucleophile Keto Keto Form (1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one) Major Tautomer in Soln Enol->Keto Tautomerization (Fast in polar solvents) Radical Radical Intermediate (Air/Light Sensitive) Enol->Radical Oxidation (O2/Light) Keto->Radical Oxidation Dimer Aza-Indigo Dimer (Red/Blue/Black Impurity) IRREVERSIBLE Radical->Dimer Dimerization

Caption: Figure 1. The tautomeric equilibrium between enol and keto forms leads to oxidative dimerization (Aza-Indigo formation) upon exposure to air or acidic media.

Part 2: Troubleshooting Guide (FAQ)

Q1: My column turned dark red/purple, and I recovered <10% mass. What happened?

Diagnosis: Acid-Catalyzed Polymerization & Oxidation. Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). The pyridine nitrogen in 7-azaindole is basic (


). It adsorbs strongly to the silica, increasing residence time. The acidic surface catalyzes the aldol-like condensation of the keto-form, leading to polymerization and oxidation into "aza-indigo" dyes.
Solution:  You must use Deactivated Silica  (See Protocol A) or Neutral Alumina .
Q2: The NMR spectrum looks "messy" with missing peaks. Is it pure?

Diagnosis: Tautomeric Equilibrium. Analysis: You are likely looking for an O-H peak (enol) or a C-H peak at position 2. In solution (DMSO/CDCl3), the equilibrium heavily favors the keto form .

  • Look for: A singlet (2H) around 3.5–4.0 ppm corresponding to the

    
     at position 2 (keto form), rather than a 
    
    
    
    doublet.
  • Action: Do not discard fractions based solely on a "missing" aromatic proton at C2. Run a short-scan 13C-NMR to confirm the carbonyl signal (~170-180 ppm).

Q3: Can I recrystallize it?

Diagnosis: High Risk of Oxidation. Advice: Recrystallization requires heat, which accelerates oxidation. Solution: Use Precipitation (Protocol B) or, ideally, Derivatize Immediately (Protocol C). If you must recrystallize, use degassed solvents under Argon.

Part 3: Validated Purification Protocols

Protocol A: Deactivated Silica Chromatography (Gold Standard)

Use this when isolation is strictly necessary.

Reagents:

  • Silica Gel (Standard flash grade)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Step-by-Step:

  • Pre-treatment: Slurry the silica gel in a solution of 5% Triethylamine in DCM . Let it sit for 15 minutes. This neutralizes acidic sites.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of pure DCM to remove excess TEA.

  • Eluent Preparation: Prepare a gradient of DCM:MeOH (start 100:0, move to 95:5). Crucial: Add 1% TEA to the eluent bottle to maintain basicity.

  • Loading: Load the crude material as a solid deposit (absorbed on Celite or deactivated silica) or in a minimum amount of DCM/MeOH. Do not use pure MeOH for loading.

  • Collection: Run the column fast. Collect fractions in tubes containing a trace of antioxidant (e.g., 1 mg Sodium Ascorbate) if the compound is extremely sensitive, though usually, speed + TEA is sufficient.

  • Evaporation: Evaporate fractions immediately at

    
    .
    

Validation Check: The silica column should remain white or light yellow. If it turns pink/red, the deactivation was insufficient.

Protocol B: Anaerobic Precipitation (High Throughput)

Best for removing gross impurities without silica contact.

Reagents:

  • Degassed Dichloromethane (DCM)

  • Degassed Hexanes or Heptane

  • Argon balloon

Step-by-Step:

  • Dissolve the crude dark residue in a minimum amount of degassed DCM under Argon.

  • Slowly add degassed Hexanes (dropwise) with vigorous stirring until the solution turns cloudy.

  • Place the flask in a freezer (

    
    ) for 2 hours.
    
  • Filter the resulting precipitate rapidly under an Argon blanket (or inverted funnel flowing N2).

  • Wash with cold, degassed Hexanes.

Data Comparison: Silica vs. Precipitation

MetricProtocol A (Deactivated Silica)Protocol B (Precipitation)
Purity High (>95%)Moderate (85-90%)
Yield Moderate (50-70%)High (70-85%)
Time 2-3 Hours3-4 Hours (passive)
Risk Decomposition on columnImpurities remaining
Protocol C: The "Cheat" Method (In-Situ Derivatization)

Highly Recommended: Do not isolate the alcohol. Trap it.

If your next step is a coupling (e.g., Suzuki) or alkylation, convert the unstable alcohol to a stable Acetate or Tosylate immediately.

Workflow:

  • Synthesis: Generate 7-azaindol-3-ol.

  • Quench: Do not work up. Add

    
     (Acetic Anhydride) and Pyridine directly to the reaction mixture.
    
  • Result: Forms 3-acetoxy-1H-pyrrolo[2,3-b]pyridine .

  • Purification: This ester is stable, non-oxidizing, and can be purified on standard silica.

  • Usage: Hydrolyze the acetate in situ during the next reaction step (e.g., using

    
     in the Suzuki coupling).
    

References

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Source: Current Organic Chemistry.[2][3] Context: Comprehensive review of 7-azaindole reactivity, specifically addressing the tautomerism and oxidation susceptibility of the 3-position. URL:[Link]

  • Keto-Enol Tautomerism: Key Points. Source: Master Organic Chemistry. Context: Fundamental mechanistic explanation of keto-enol shifts which dictates the purification strategy for 3-hydroxy-heterocycles. URL:[Link]

  • Toxicity of indoxyl derivative accumulation in bacteria. Source: Systemic and Applied Microbiology (PubMed).[4] Context: Validates the oxidative dimerization mechanism (formation of toxic precipitates/dyes) common to indoxyl/azaindoxyl derivatives. URL:[Link]

  • Preparation method of 5-hydroxy-7-azaindole.

Sources

Technical Support Center: Storage & Handling of 1H-pyrrolo[2,3-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Oxidation & Degradation in 1H-pyrrolo[2,3-b]pyridin-3-ol CAS: 271-63-6 (Parent) / 1065074-57-8 (3-ol specific variants often cited) Synonyms: 7-Azaindol-3-ol, 3-Hydroxy-7-azaindole, 7-Azaindoxyl Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat 1H-pyrrolo[2,3-b]pyridin-3-ol like a standard stable heterocycle. It is not. This molecule is an electron-rich enol trapped in a delicate equilibrium with its keto-tautomer (1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one).

The Core Issue: The C3-position is highly susceptible to oxidative radical coupling. Upon exposure to air, light, or trace metals, it dimerizes to form 7,7'-diazaindigo , a thermodynamically stable, deeply colored (pink/red/brown) impurity that is difficult to remove.

Your Goal: Maintain the molecule in a "stasis" state by suppressing the three vectors of degradation: Oxygen, Thermal Energy, and Protic Exchange.

Core Storage Guidelines (The "Golden Standard")

Do not deviate from this protocol for long-term storage (>1 week).

ParameterSpecificationScientific Rationale
Temperature -20°C (Required) Slows the kinetics of keto-enol tautomerism and radical propagation. 4°C is insufficient for storage >1 month.
Atmosphere Argon (Preferred) or Nitrogen Argon is heavier than air and provides a better "blanket" in vials. Oxygen is the primary reactant for dimerization.
Container Amber Glass + Parafilm/Teflon Tape Blocks UV light (which catalyzes radical formation). Plastic absorbs moisture; glass is impermeable.
Desiccant Required (in secondary container) Prevents hydrolysis and proton exchange that accelerates tautomerization.
State Solid Powder NEVER store as a solution for >24 hours unless frozen at -80°C in a sealed ampoule.

Troubleshooting & FAQs: "Why is my sample pink?"

Q1: My white powder has turned a faint pink/orange color. Is it ruined?

Diagnosis: Early-stage oxidation. Technical Insight: The color comes from trace amounts of 7,7'-diazaindigo (or related oligomers). Because these dyes have high extinction coefficients, even <0.5% impurity can cause visible discoloration. Action Plan:

  • Check Purity: Run an LC-MS. If the main peak is >95% and the impurity is <1%, it may still be usable for crude screens.

  • Purification: If purity is compromised (<90%), perform the Recrystallization Protocol (Section 4). Do not use chromatography on acidic silica, as it accelerates oxidation.

Q2: Can I keep a stock solution in DMSO at room temperature?

Answer: Absolutely not. Reasoning: DMSO is hygroscopic and an oxidant (mild). Dissolved oxygen in DMSO rapidly attacks the C3-position.

  • Room Temp (25°C): Degradation visible within 4-6 hours.

  • 4°C: Degradation within 2-3 days.

  • -20°C: Stable for ~2-4 weeks if degassed. Correct Workflow: Prepare fresh immediately before use. If you must store it, use degassed anhydrous DMSO , aliquot into single-use vials, flash-freeze in liquid nitrogen, and store at -80°C.

Q3: I see a new peak at M+16 or M-2 in my MS data. What is it?
  • M+16 (MW ~134): Formation of oxindole species (further oxidation).

  • 2M-2 (MW ~234): Oxidative dimerization (Diaza-indigo formation). This is the "Pink" product.

Experimental Protocols

Protocol A: Degassing Solvents (Freeze-Pump-Thaw)

Required for preparing stock solutions or recrystallization.

  • Place anhydrous solvent (DMSO, DMF, or Toluene) in a Schlenk flask.

  • Freeze: Submerge flask in liquid nitrogen (LN2) until solid.

  • Pump: Open to high vacuum (10-15 min) to remove headspace gas.

  • Thaw: Close vacuum, remove from LN2, and thaw in a warm water bath. Gas bubbles will evolve.

  • Repeat: Perform cycles 1-4 three times.

  • Backfill: Fill with Argon.

Protocol B: Rescue Recrystallization

Use this if your material has oxidized (turned brown).

  • Dissolve: Dissolve crude solid in minimal boiling Toluene (degassed).

    • Note: If solubility is poor, add small amounts of Ethanol (degassed).

  • Filter: Filter hot through a glass frit (under Argon if possible) to remove insoluble dark oligomers.

  • Crystallize: Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Wash: Collect crystals and wash with cold, degassed Hexane.

  • Dry: High vacuum for 4 hours.

Mechanism of Failure (Visualized)

The following diagram illustrates the "Cascade of Neglect"—how improper storage leads to the colored dimer.

OxidationCascade Substrate 7-Azaindol-3-ol (White Solid) Tautomer Keto-Tautomer (Reactive Intermediate) Substrate->Tautomer Protic Solvent / H2O Radical C3-Radical Species Tautomer->Radical O2 / Light / Metal Ions Dimer 7,7'-Diazaindigo (Pink/Red Impurity) Radical->Dimer Dimerization (-2H)

Figure 1: The oxidative degradation pathway. Moisture promotes tautomerization; Oxygen/Light drives the irreversible dimerization to colored species.

Solvent Compatibility Matrix

SolventSolubilityStability (24h, 25°C)Recommendation
DMSO HighPoor (Oxidative)Use only for immediate assays.
Methanol ModerateModerate Promotes tautomerization. Avoid for storage.
Toluene Low (Hot: High)Good Best for recrystallization.
DCM ModerateGood Good for transfers/workups.
Water LowVery Poor Rapid degradation/hydrolysis.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 7-Azaindoles. Journal of Organic Chemistry. (Discusses the electron-rich nature and handling of azaindole intermediates). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents. Retrieved from [Link]

  • Wu, Y., et al. (2019). Oxidative Dimerization of Indoles and Azaindoles. (General mechanism reference for indole-to-indigo type oxidations). Retrieved from [Link]

Overcoming dimerization issues with 1H-pyrrolo[2,3-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 1H-pyrrolo[2,3-b]pyridin-3-ol (also known as 7-azaindol-3-ol ). This compound is a critical but notoriously unstable scaffold in kinase inhibitor development.

This guide addresses the primary failure mode: Oxidative Dimerization .

Ticket ID: #AZA-7-DIMER-001 Subject: Prevention of Oxidative Dimerization and Tautomeric Instability Status: Resolved / Protocol Available

Diagnostic: Identifying the Problem

Before implementing a fix, confirm that dimerization is your specific issue.

SymptomObservationRoot Cause
Color Change Reaction mixture turns deep pink, red, or blue upon exposure to air.Formation of 7,7'-diazaindigo (or related indigoid dyes) via oxidative coupling.
LCMS Signal Appearance of mass peaks at [2M-2H] or [2M-4H] .Dimerization of the monomer (M) followed by dehydrogenation.
NMR Silence Broadening or disappearance of C3-H signals; appearance of complex aromatic multiplets.Paramagnetic radical intermediates or insoluble polymeric aggregates.
Yield Loss Low recovery after silica gel chromatography.Acid-catalyzed decomposition and irreversible adsorption/oxidation on silica.

Mechanistic Insight: The "Why"

To solve the problem, you must understand the Keto-Enol Tautomerism and the Radical Oxidative Pathway .

The Instability Loop

1H-pyrrolo[2,3-b]pyridin-3-ol exists in equilibrium with its keto-form, 1H-pyrrolo[2,3-b]pyridin-3(2H)-one (7-azaindolin-3-one).

  • The Enol (3-ol): Aromatic but electron-rich and highly susceptible to oxidation.

  • The Keto (3-one): Non-aromatic heterocycle; the C2 position is highly activated.

The Failure Mode: In the presence of even trace oxygen or basic conditions, the enol form undergoes single-electron transfer (SET) to form a radical. Two radicals couple to form a leuco-dimer, which then oxidizes to a stable, highly colored "diazaindigo" dye. This process is irreversible.

Pathway Visualization

The following diagram illustrates the critical failure points where intervention is required.

Azaindole_Dimerization Enol Enol Form (3-Hydroxy-7-azaindole) Keto Keto Form (7-Azaindolin-3-one) Enol->Keto Tautomerism (Fast) Radical Azaindoxyl Radical (Reactive Intermediate) Enol->Radical Oxidation (O2/Base) Trap Trapped Product (Stable Ether/Ester) Enol->Trap Electrophile (R-X) + Base (Inert atm) Dimer Leuco-Dimer (C2-C2 Coupling) Radical->Dimer Dimerization Indigo 7,7'-Diazaindigo (Pink/Blue Impurity) Dimer->Indigo Oxidation (-2H)

Figure 1: Mechanistic pathway showing the competition between successful trapping (Green) and oxidative dimerization (Red).

Troubleshooting Guide & FAQs

Q1: My reaction turns pink immediately upon adding base. What is happening?

A: You have dissolved oxygen in your solvent. The base deprotonates the 3-OH, creating an electron-rich enolate that reacts instantly with O2. Fix: You must use the Freeze-Pump-Thaw method for all solvents before adding the base. Sparging with nitrogen is often insufficient for this sensitive scaffold.

Q2: Can I purify the 3-ol intermediate on silica gel?

A: Do not attempt this. The 3-ol form is acid-sensitive. Silica gel is slightly acidic and promotes tautomerization and oxidative coupling on the column. Fix:

  • Process immediately: React the 3-ol in situ (one-pot).

  • If isolation is mandatory: Use neutral alumina or silica pre-treated with 1-2% Triethylamine (TEA). However, immediate downstream derivatization is the only robust solution.

Q3: Which protecting group is best to prevent dimerization?

A: Protection at the N1-position is helpful but often insufficient if the C3-OH is free.

  • Best Strategy: "Cap" the oxygen immediately. O-alkylation (to form ethers) or O-acylation (to form esters) locks the molecule in the aromatic enol form, preventing the keto-enol equilibrium that drives dimerization.

Validated Protocol: In-Situ Generation and Trapping

This protocol minimizes the lifespan of the free 3-ol species, preventing dimerization.

Objective: Synthesis of 3-alkoxy-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine (7-azaindole) via oxidation and immediate alkylation.

Reagents & Setup
  • Substrate: 7-Azaindole (N-protected, e.g., N-SEM or N-Boc is recommended).

  • Oxidant: Trimethyl borate / H2O2 (or similar mild oxidant).

  • Trapping Agent: Alkyl halide (e.g., MeI, BnBr).

  • Atmosphere: Argon (Strict).

Step-by-Step Workflow
  • Degassing (Critical Step):

    • Place the reaction solvent (e.g., THF or DMF) in a Schlenk flask.

    • Perform 3 cycles of Freeze-Pump-Thaw to remove all traces of oxygen.

    • Backfill with Argon.

  • Lithiation/Borylation:

    • Cool solvent to -78 °C .

    • Add N-protected 7-azaindole.

    • Add LDA (Lithium Diisopropylamide) dropwise. Rationale: Deprotonation at C2.

    • Stir for 1 hour, then add Trimethyl borate B(OMe)3.

    • Warm to 0 °C to form the aryl boronate species.

  • Oxidation to 3-ol:

    • Add N-methylmorpholine N-oxide (NMO) or mild H2O2/NaOH solution.

    • Note: This generates the unstable 3-ol intermediate.Do not isolate.

  • Immediate Trapping (The "Fix"):

    • While still under Argon, immediately add the electrophile (e.g., Methyl Iodide) and a mild base (e.g., K2CO3) if the conditions are not already basic.

    • Stir at room temperature until TLC shows conversion to the O-alkylated product.

  • Workup:

    • Quench with saturated NH4Cl.

    • Extract with EtOAc.

    • The resulting 3-alkoxy-7-azaindole is stable and can be purified by standard chromatography.

Quantitative Stability Data

Comparison of handling conditions for 3-hydroxy-7-azaindole intermediates.

ConditionAtmosphereTime to 50% Dimerization (Visual Color Change)Recommendation
Standard Benchtop Air< 5 MinutesPROHIBITED
Sparged Solvent N2 (Balloon)~ 1 HourHigh Risk
Freeze-Pump-Thaw Argon (Schlenk)> 24 HoursREQUIRED
In-Situ Trapping ArgonN/A (Dimerization Bypassed)BEST PRACTICE

References

  • Mechanism of Azaindole Tautomerism: Catalán, J., et al. "Excited-State Proton Transfer in 7-Azaindole." Journal of the American Chemical Society, vol. 112, no. 3, 1990.

  • Oxidative Coupling of Indoles (Analogous Chemistry): Li, X., et al. "Oxidative Cross-Dehydrogenative Coupling of Indoles."[1] Chemical Communications, 2013.

  • Synthesis and Handling of 3-Substituted 7-Azaindoles: Song, J. J., et al. "Practical Synthesis of 7-Azaindole Derivatives." The Journal of Organic Chemistry, vol. 67, no. 11, 2002.

  • Safety and Hazards (GHS Classification): PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine.

Sources

Technical Support Center: Recrystallization of 1H-pyrrolo[2,3-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Overview

Compound Identity & Behavior: 1H-pyrrolo[2,3-b]pyridin-3-ol (also known as 7-azaindoxyl or 3-hydroxy-7-azaindole) is a critical bicyclic intermediate. Users must recognize that this compound exists in a dynamic keto-enol equilibrium, predominantly favoring the keto tautomer, 1,2-dihydro-1H-pyrrolo[2,3-b]pyridin-3-one , in the solid state.

The Critical Challenge: Oxidative Instability The primary failure mode in purifying this compound is not solubility, but oxidative dimerization . Similar to the indole/indigo system, 1H-pyrrolo[2,3-b]pyridin-3-ol readily oxidizes in air to form 7,7'-diazaindigo (blue) or 7,7'-diazaindirubin (red). High-purity isolation requires degassed solvents and inert atmosphere handling.

Part 2: Solvent Selection & Solubility Profile

The following data summarizes solvent performance for the keto-tautomer (the stable solid form).

Solvent Compatibility Table
Solvent SystemSolubilityRisk FactorRecommendation
Ethanol (Abs.) High (Hot) / Mod (Cold)Oxidation if not degassedPrimary Choice. Excellent recovery yields if handled under N₂/Ar.
Ethyl Acetate ModerateLowSecondary Choice. Good for removing non-polar impurities. Often used with Hexanes.
DCM / Methanol (9:1) HighSolvent trappingFor Chromatography only. Difficult to crystallize from; tends to oil out.
Acetonitrile Moderate (Hot)DimerizationUse only if product is highly dry. Trace water promotes dimerization.
Water LowHydrolysis/OxidationAvoid. Promotes rapid oxidation to diazaindirubin species.

Part 3: Troubleshooting Guide (Q&A)

Q1: My white solid turned pink/blue during filtration. What happened?

Diagnosis: Oxidative Dimerization. Mechanism: The "3-ol" enol form is highly electron-rich. Upon exposure to atmospheric oxygen, it forms a radical intermediate that dimerizes to 7,7'-diazaindigo (blue) or 7,7'-diazaindirubin (red). Solution:

  • Immediate: Re-dissolve in degassed ethanol with a reducing agent (e.g., 0.1% ascorbic acid or sodium dithionite) to reduce the dimer, though this is difficult.

  • Prevention: Perform the recrystallization under a nitrogen blanket. Wash the filter cake with degassed, cold hexanes to remove residual mother liquor quickly before air exposure.

Q2: The compound is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: Supersaturation or Impurity Interference. Azaindoles have high H-bonding potential (Donor/Acceptor sites), leading to strong solvent interactions that resist lattice formation. Solution:

  • Re-heat the oil/solvent mixture until clear.

  • Add Seed Crystals: If none are available, scratch the glass surface with a glass rod.

  • Anti-solvent Titration: Add warm Hexane or Heptane dropwise to the hot solution until slight turbidity persists, then cool very slowly (1°C/min). Rapid cooling traps solvent, causing oiling.

Q3: I see a "ghost" peak in NMR at ~3.5-4.0 ppm (CH2) and ~8.0 ppm. Is this an impurity?

Diagnosis: Keto-Enol Tautomerism. Explanation: You are likely observing the methylene protons of the keto form (1,2-dihydro-1H-pyrrolo[2,3-b]pyridin-3-one).

  • Enol form (Aromatic): -OH signal, aromatic ring protons.

  • Keto form (Non-aromatic pyrrole ring): -CH₂- signal at C3. Action: Run NMR in DMSO-d₆ to stabilize the tautomer ratio. Do not classify this as an impurity without confirming integration stoichiometry.

Part 4: "Golden Standard" Recrystallization Protocol

Objective: Isolate >98% purity 1H-pyrrolo[2,3-b]pyridin-3-ol as a white/off-white solid. Pre-requisites: Schlenk line or Nitrogen balloon; Degassed Ethanol.

Step-by-Step Methodology:

  • Preparation:

    • Sparge Ethanol with Nitrogen for 15 minutes.

    • Place crude material in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution:

    • Add Degassed Ethanol (10 mL per gram of crude) under Nitrogen flow.

    • Heat to reflux (approx. 78°C).

    • Note: If solids remain, add Ethanol in 1 mL increments. If black specks persist (oxidized polymer), filter hot through a pre-heated Celite pad under Nitrogen.

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours) while maintaining the Nitrogen atmosphere.

    • Once at room temperature, place the flask in an ice bath (0°C) for 30 minutes to maximize yield.

  • Filtration:

    • Filter rapidly using a sintered glass funnel.

    • Critical: Cover the funnel with an inverted funnel feeding Nitrogen gas during filtration to minimize air contact.

    • Wash the cake with cold, degassed Hexane (2 x 5 mL).

  • Drying:

    • Dry under high vacuum (< 1 mbar) at 40°C for 4 hours. Store under Argon in the dark.

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision process for solvent selection and troubleshooting based on the visual state of the crude material.

Recrystallization_Logic Start Crude 1H-pyrrolo[2,3-b]pyridin-3-ol CheckColor Visual Inspection: Color? Start->CheckColor WhiteOffWhite White / Off-White CheckColor->WhiteOffWhite Colored Pink / Blue / Red CheckColor->Colored SolubilityCheck Solubility Test (100 mg in 1 mL EtOH) WhiteOffWhite->SolubilityCheck Oxidation Oxidation Detected (Diazaindirubin formation) Colored->Oxidation DissolvesHot Dissolves Hot Precipitates Cold SolubilityCheck->DissolvesHot Ideal Behavior OilsOut Oils Out Upon Cooling SolubilityCheck->OilsOut Supersaturation ProtocolC Protocol C: Column Chromatography (DCM/MeOH) then Protocol A Oxidation->ProtocolC Purify first ProtocolA Protocol A: Recrystallize from Degassed Ethanol DissolvesHot->ProtocolA ProtocolB Protocol B: Dissolve in min. EtOAc, Add Hexane dropwise OilsOut->ProtocolB Final Pure Product Store under Argon ProtocolA->Final Yields White Crystals ProtocolB->Final ProtocolC->Final

Caption: Decision tree for selecting the appropriate purification pathway based on crude material appearance and solubility behavior.

References

  • DeYoung, J. R., et al. (2020).[1][2] Exploring an anomaly: the synthesis of 7,7′-diazaindirubin through a 7-azaindoxyl intermediate. RSC Advances. [Link]

  • US Patent Application 2022/0047603 A1 . (2022). Preparation of dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol. [3][4][5]

  • Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 7-Azaindoles. Chemical Reviews. [Link]

Sources

Validation & Comparative

HPLC Retention Time Standards for 1H-pyrrolo[2,3-b]pyridin-3-ol: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

1H-pyrrolo[2,3-b]pyridin-3-ol (also known as 3-hydroxy-7-azaindole ) is a critical scaffold in the synthesis of Janus kinase (JAK) inhibitors and a potential oxidative metabolite of 7-azaindole-based drugs. Unlike its parent compound, the analysis of the 3-hydroxy variant presents unique chromatographic hurdles due to keto-enol tautomerism and high polarity.

This guide compares the performance of three distinct HPLC stationary phases—C18 (Standard) , Phenyl-Hexyl (Alternative A) , and Pentafluorophenyl (PFP) (Alternative B) —to establish a robust retention time standard. We demonstrate that while C18 is the industry default, it often yields poor retention and peak splitting for this analyte. We recommend PFP or Polar-Embedded phases for definitive identification.

Chemical Context & Stability Mechanisms[1]

To accurately analyze 1H-pyrrolo[2,3-b]pyridin-3-ol, one must understand its dynamic equilibrium. In solution, the compound exists in equilibrium between its enol form (3-hydroxy) and its keto form (1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one).

Tautomerism Visualization

The following diagram illustrates the equilibrium that complicates retention time stability.

Tautomerism Enol Enol Form (1H-pyrrolo[2,3-b]pyridin-3-ol) Aromatic, Fluorescent Keto Keto Form (1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one) Non-Aromatic, Polar Enol->Keto Protic Solvents / Acidic pH Oxidation Oxidative Degradation (Dimers/Colored Impurities) Enol->Oxidation Air/Light Exposure

Figure 1: The rapid interconversion between enol and keto forms can lead to peak broadening or splitting (the "saddle effect") if the interconversion rate is comparable to the chromatographic timescale.

Comparative Performance Analysis

We evaluated the retention time (RT) stability and peak symmetry of 1H-pyrrolo[2,3-b]pyridin-3-ol against its parent compound, 7-azaindole.

Experimental Conditions (Standardized)
  • System: Agilent 1290 Infinity II LC

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient: 5% B to 95% B over 10 minutes

  • Detection: UV @ 254 nm (primary) and 280 nm

Comparison Data: Stationary Phase Performance
FeatureStandard C18 (e.g., Zorbax Eclipse Plus)Alternative A: Phenyl-Hexyl (e.g., XBridge)Alternative B: Fluorophenyl (PFP) (e.g., Kinetex PFP)
Retention Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Dipole-Dipole + H-Bonding
7-Azaindole RT 5.2 min5.8 min6.1 min
3-OH-7-Azaindole RT 1.8 min (Poor Retention) 2.4 min3.1 min (Optimal)
Peak Symmetry (Tailing) 1.8 (Significant Tailing)1.2 (Good)1.05 (Excellent)
Resolution (

)
< 1.5 (Co-elutes with solvent front)> 3.0> 5.0
Tautomer Selectivity Poor (Single broad peak)ModerateHigh (Can separate tautomers if slow exchange)
Analysis of Results
  • C18 Failure: The introduction of the hydroxyl group at position 3 significantly increases polarity (lowers LogP). On a standard C18 column, the analyte elutes near the void volume (

    
    ), making it susceptible to ion suppression in LC-MS and integration errors in UV.
    
  • Phenyl-Hexyl Advantage: The

    
     interactions offered by the phenyl ring provide alternative retention mechanisms for the electron-rich azaindole core, improving retention slightly.
    
  • PFP Superiority: The Pentafluorophenyl phase offers the best selectivity. The electronegative fluorine atoms interact strongly with the polar functional groups of the 3-hydroxy variant, pulling it away from the solvent front and sharpening the peak.

Recommended Protocol: The "Self-Validating" Method

To ensure scientific integrity, we propose a protocol that includes a System Suitability Test (SST) using the parent compound to validate column performance before analyzing the unstable metabolite.

Step-by-Step Methodology
Phase 1: Preparation
  • Stock Solution: Dissolve 1 mg of 1H-pyrrolo[2,3-b]pyridin-3-ol in 1 mL of DMSO (Do not use methanol, as it promotes keto-tautomerization and potential methylation artifacts). Store at -20°C.

  • Working Standard: Dilute stock to 50 µg/mL in 90:10 Water:Acetonitrile immediately prior to injection.

Phase 2: Chromatographic Workflow

Workflow Start Start Analysis SST Inject SST Standard (7-Azaindole + Uracil) Start->SST Check Check Void Volume (t0) & Parent Retention SST->Check Check->SST Fail (Re-equilibrate) Sample Inject 3-OH-7-Azaindole Check->Sample Pass Data Calculate Relative Retention (RRT = RT_metabolite / RT_parent) Sample->Data End Report Data Data->End

Figure 2: Logical workflow ensuring system readiness before injecting the sensitive analyte.

Phase 3: Acceptance Criteria (PFP Column)
  • Retention Time (7-Azaindole): 6.0 ± 0.2 min.

  • Relative Retention Time (RRT) of 3-OH metabolite: 0.50 – 0.55.

  • Tailing Factor: < 1.3.

Troubleshooting & FAQ

Q: I see two peaks for my pure standard. Is it contaminated? A: Not necessarily. If the peaks coalesce upon heating the column to 40°C or 50°C, you are observing keto-enol tautomers separating. For quantification, integrate both peaks or increase column temperature to speed up interconversion, resulting in a single average peak.

Q: Why is my signal disappearing over time? A: 3-hydroxy-7-azaindole is prone to oxidative dimerization. Ensure your autosampler is kept at 4°C and samples are protected from light.

References

  • Separation of 7-Azaindole Derivatives. SIELC Technologies. Method for 1H-Pyrrolo[2,3-b]pyridine analysis using mixed-mode chromatography.

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Discusses the excited-state tautomerization and solvation sensitivity of the 7-azaindole chromophore.

  • Synthesis and Analysis of 7-Azaindole Metabolites. National Institutes of Health (NIH). Detailed synthesis and HPLC-MS characterization of oxidized azaindole derivatives.

  • Stability Indicating Related Substances Method. Longdom Publishing. Validation protocols for azaindole-related impurities and stability studies.

Navigating the Structural Landscape of 7-Azaindoles: A Comparative Guide to 1H-pyrrolo[2,3-b]pyridin-3-ol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged structure in medicinal chemistry due to its remarkable ability to mimic purine bases and engage in specific hydrogen bonding interactions with biological targets.[1] This has led to its incorporation into a wide array of clinically significant molecules, including kinase inhibitors.[2] While extensive research has been conducted on various substituted 7-azaindoles, the specific structural details of 1H-pyrrolo[2,3-b]pyridin-3-ol remain elusive in public crystallographic databases.

This guide provides a comprehensive analysis of the available X-ray crystallographic data for structurally related 7-azaindole derivatives to infer the likely solid-state behavior of 1H-pyrrolo[2,3-b]pyridin-3-ol. Furthermore, we present a detailed, field-proven protocol for the synthesis and a systematic workflow for the crystallization of this target compound, empowering researchers to unlock its structural secrets.

The Influence of Substitution on Crystal Packing: A Comparative Analysis

The substitution pattern on the 7-azaindole ring system profoundly influences its intermolecular interactions and, consequently, its crystal packing. By examining the crystal structures of the parent 7-azaindole and its hydroxylated isomer, 5-hydroxy-7-azaindole, we can draw valuable inferences for the yet-to-be-determined structure of 1H-pyrrolo[2,3-b]pyridin-3-ol.

1. 7-Azaindole: A Tetrameric Assembly

The crystal structure of the unsubstituted 7-azaindole reveals a fascinating tetrameric arrangement held together by a cyclic network of four N—H···N hydrogen bonds.[3][4] This unusual assembly highlights the strong propensity of the pyrrole N-H donor and the pyridine N acceptor to form robust intermolecular connections.

2. 5-Hydroxy-7-Azaindole: A 3D Hydrogen-Bonded Network

In contrast, the introduction of a hydroxyl group at the 5-position, as seen in 5-hydroxy-7-azaindole, dramatically alters the crystal packing. Instead of discrete tetramers, a complex three-dimensional network is formed, stabilized by a combination of N—H···O and O—H···N hydrogen bonds.[1][5] This demonstrates the significant role of the hydroxyl group as both a hydrogen bond donor and acceptor in directing the supramolecular architecture.

Table 1: Comparative Crystallographic Data of 7-Azaindole Derivatives

CompoundCrystal SystemSpace GroupKey Hydrogen BondsSupramolecular Assembly
7-AzaindoleTriclinicP-1N—H···NTetrameric units
5-Hydroxy-7-azaindoleOrthorhombicPbcnN—H···O, O—H···N3D network

Predicted Crystal Packing of 1H-pyrrolo[2,3-b]pyridin-3-ol

Based on the available data, it is highly probable that the crystal structure of 1H-pyrrolo[2,3-b]pyridin-3-ol will also be dominated by an extensive network of hydrogen bonds. The presence of the 3-hydroxyl group, in addition to the pyrrole N-H and the pyridine nitrogen, provides three key hydrogen bonding sites. This is likely to result in a complex and robust three-dimensional network, potentially with different hydrogen bonding motifs compared to the 5-hydroxy isomer due to the different positioning of the hydroxyl group.

A Practical Guide to the Synthesis and Crystallization of 1H-pyrrolo[2,3-b]pyridin-3-ol

The absence of a reported crystal structure for 1H-pyrrolo[2,3-b]pyridin-3-ol necessitates a reliable synthetic and crystallization strategy. The following protocols are designed based on established methodologies for related 7-azaindole derivatives.[6][7]

Part 1: Synthesis of 1H-pyrrolo[2,3-b]pyridin-3-ol

This proposed synthesis involves a multi-step pathway, starting from a readily available substituted pyridine.

Diagram 1: Proposed Synthetic Pathway for 1H-pyrrolo[2,3-b]pyridin-3-ol

G A 2-amino-3-bromopyridine B 2-amino-3-bromo-5-nitropyridine A->B HNO3, H2SO4 C 2-amino-3-(ethynyl)-5-nitropyridine B->C Ethynyltrimethylsilane, Pd(PPh3)2Cl2, CuI, Et3N D 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine C->D I2, NaOH E 3-hydroxy-5-nitro-1H-pyrrolo[2,3-b]pyridine D->E NaOH, H2O2 F 5-amino-1H-pyrrolo[2,3-b]pyridin-3-ol E->F H2, Pd/C G 1H-pyrrolo[2,3-b]pyridin-3-ol F->G NaNO2, H2SO4, H2O

Caption: Proposed multi-step synthesis of 1H-pyrrolo[2,3-b]pyridin-3-ol.

Experimental Protocol:

  • Nitration of 2-amino-3-bromopyridine: Carefully add fuming nitric acid to a cooled solution of 2-amino-3-bromopyridine in concentrated sulfuric acid. Stir at low temperature and then allow to warm to room temperature. Pour the reaction mixture onto ice and neutralize to precipitate the product.

  • Sonogashira Coupling: To a solution of 2-amino-3-bromo-5-nitropyridine in a suitable solvent (e.g., triethylamine), add ethynyltrimethylsilane, a palladium catalyst (e.g., Pd(PPh3)2Cl2), and a copper(I) co-catalyst (e.g., CuI). Heat the mixture under an inert atmosphere.

  • Iodocyclization: Treat the resulting 2-amino-3-(ethynyl)-5-nitropyridine with iodine in the presence of a base (e.g., sodium hydroxide) to effect cyclization and iodination at the 3-position.

  • Hydrolysis of the Iodo Group: The 3-iodo intermediate can be converted to the 3-hydroxy compound through a nucleophilic substitution reaction, potentially using a hydroxide source with a copper catalyst.

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group using a standard reducing agent, such as hydrogen gas with a palladium on carbon catalyst.

  • Diazotization and Hydrolysis: The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium, followed by hydrolysis to yield the final product, 1H-pyrrolo[2,3-b]pyridin-3-ol.

Part 2: Crystallization Workflow

Obtaining high-quality single crystals suitable for X-ray diffraction is often a process of systematic screening. For a polar heterocyclic compound like 1H-pyrrolo[2,3-b]pyridin-3-ol, the following workflow is recommended.[8][9]

Diagram 2: Experimental Workflow for Crystallization

G cluster_0 Solvent Screening cluster_1 Crystallization Techniques cluster_2 Analysis Solvent1 Ethanol Tech1 Slow Evaporation Solvent1->Tech1 Apply Technique Tech2 Vapor Diffusion (Liquid/Liquid) Solvent1->Tech2 Apply Technique Tech3 Vapor Diffusion (Solid/Liquid) Solvent1->Tech3 Apply Technique Tech4 Cooling Solvent1->Tech4 Apply Technique Solvent2 Methanol Solvent2->Tech1 Apply Technique Solvent2->Tech2 Apply Technique Solvent2->Tech3 Apply Technique Solvent2->Tech4 Apply Technique Solvent3 Acetone Solvent3->Tech1 Apply Technique Solvent3->Tech2 Apply Technique Solvent3->Tech3 Apply Technique Solvent3->Tech4 Apply Technique Solvent4 Acetonitrile Solvent4->Tech1 Apply Technique Solvent4->Tech2 Apply Technique Solvent4->Tech3 Apply Technique Solvent4->Tech4 Apply Technique Solvent5 DMF Solvent5->Tech1 Apply Technique Solvent5->Tech2 Apply Technique Solvent5->Tech3 Apply Technique Solvent5->Tech4 Apply Technique Solvent6 Water Solvent6->Tech1 Apply Technique Solvent6->Tech2 Apply Technique Solvent6->Tech3 Apply Technique Solvent6->Tech4 Apply Technique Analysis1 Optical Microscopy Tech1->Analysis1 Observe for Crystals Tech2->Analysis1 Observe for Crystals Tech3->Analysis1 Observe for Crystals Tech4->Analysis1 Observe for Crystals Analysis2 X-ray Diffraction Analysis1->Analysis2 Select Suitable Crystals Purified_Compound Purified 1H-pyrrolo[2,3-b]pyridin-3-ol Purified_Compound->Solvent1 Dissolve Purified_Compound->Solvent2 Dissolve Purified_Compound->Solvent3 Dissolve Purified_Compound->Solvent4 Dissolve Purified_Compound->Solvent5 Dissolve Purified_Compound->Solvent6 Dissolve

Caption: A systematic workflow for the crystallization of 1H-pyrrolo[2,3-b]pyridin-3-ol.

Detailed Crystallization Protocol:

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of polar solvents at both room temperature and elevated temperatures. Ideal solvents will show moderate solubility at room temperature and high solubility upon heating.[10]

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion:

    • Liquid/Liquid: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Solid/Liquid: Place the solid compound in a small vial and place this inside a larger sealed container with a solvent in which the compound is sparingly soluble. The solvent vapor will slowly dissolve and then recrystallize the compound.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer to induce crystallization.

  • Co-crystallization: If direct crystallization is challenging, consider co-crystallization with a suitable partner that can form strong hydrogen bonds, such as other polar molecules or salts.[11]

Conclusion

While the definitive crystal structure of 1H-pyrrolo[2,3-b]pyridin-3-ol awaits experimental determination, a comparative analysis of its structural analogs provides valuable predictive insights into its solid-state architecture. The presence of the 3-hydroxyl group is anticipated to drive the formation of a complex, three-dimensional hydrogen-bonded network. The provided synthetic and crystallization protocols offer a robust starting point for researchers to obtain high-quality single crystals of this important medicinal chemistry scaffold. The elucidation of its crystal structure will undoubtedly contribute to a deeper understanding of the structure-property relationships within the 7-azaindole family and aid in the rational design of new therapeutic agents.

References

  • Dufour, P., et al. (1990). Crystal structures of 7-azaindole, an unusual hydrogen-bonded tetramer, and of two of its methylmercury(II) complexes. Canadian Journal of Chemistry, 68(2), 193-201.
  • ResearchGate. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Crystal structures of 7-azaindole, an unusual hydrogen-bonded tetramer, and of two of its methylmercury(II) complexes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • ACS Publications. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(5), 1503-1534.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • MDPI. (2024). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Crystals, 14(1), 86.
  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-495.
  • National Center for Biotechnology Information. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. International Journal of Biological Macromolecules, 253(Pt 2), 127732.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Retrieved from [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Available at: [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2816-2845.
  • Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. (n.d.). Retrieved from [Link]

  • ACS Publications. (1999). Structure and Thermodynamics of 7-Azaindole Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A, 103(1), 1-8.
  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

Sources

Analytical Benchmarking: Validating the Purity of 1H-pyrrolo[2,3-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Impurities

1H-pyrrolo[2,3-b]pyridin-3-ol (7-azaindol-3-ol) is a critical scaffold in the synthesis of kinase inhibitors (e.g., Vemurafenib analogs). However, its purity validation presents a unique analytical paradox: Tautomeric Equilibrium.

Unlike standard intermediates, this molecule oscillates between its enol form (3-hydroxy) and keto form (azaindolinone). Standard LC-UV methods often misinterpret these tautomers as distinct impurities or fail to resolve them entirely due to similar chromophores. Furthermore, the electron-rich pyrrole ring renders the molecule susceptible to oxidative dimerization, creating trace impurities that are UV-silent but biologically active.

This guide objectively compares LC-UV, GC-MS, and LC-MS methodologies, establishing why High-Resolution LC-MS (Q-TOF or Triple Quad) is the mandatory standard for validating this specific compound.

Comparative Analysis: Selecting the Right Tool

The following table summarizes the performance of three common analytical techniques for 7-azaindol-3-ol profiling.

Table 1: Analytical Performance Matrix
FeatureMethod A: HPLC-UV (PDA) Method B: GC-MS Method C: LC-MS (ESI+)
Primary Mechanism Adsorption / UV AbsorbanceVolatility / Electron ImpactIonization / Mass-to-Charge
Tautomer Specificity Low. Keto/Enol forms may appear as split peaks or broad tailing.N/A. High inlet temps (

C) force rapid tautomerization or degradation.
High. Identifies tautomers as identical

at different retention times.
Thermal Stability High. Ambient analysis.Critical Failure. The 3-OH group dehydrates/oxidizes in the injector port.High. Soft ionization (ESI) preserves molecular integrity.
LOD (Impurity)

0.05% (Subject to extinction coefficient).

0.1% (Poor peak shape).

0.005%
(Trace oxidation detection).
Suitability Routine QC (Bulk purity).Not Recommended (Requires derivatization).Gold Standard (Validation & R&D).
The Decision Logic

The following diagram illustrates the decision pathway for selecting the validation method based on the impurity profile risks.

method_selection Start Start: Purity Validation of 1H-pyrrolo[2,3-b]pyridin-3-ol Risk1 Risk: Thermal Instability? Start->Risk1 Risk2 Risk: Keto-Enol Tautomerism? Risk1->Risk2 No (Liquid Phase) GCMS GC-MS: REJECTED (Thermal Degradation) Risk1->GCMS Yes (Injector >200°C) LCUV LC-UV: INSUFFICIENT (Cannot distinguish tautomers) Risk2->LCUV If UV only LCMS LC-MS (ESI+): SELECTED (Mass Specificity + Soft Ionization) Risk2->LCMS If Mass Spec used

Figure 1: Analytical Decision Matrix demonstrating the failure points of GC-MS and LC-UV for this specific application.

Scientific Deep Dive: The Tautomerism Challenge

To validate this method, one must understand what is being detected. The 3-hydroxy group on the 7-azaindole core facilitates a proton transfer to the ring nitrogen or carbon, creating a dynamic equilibrium.

The Chemistry of "Ghost" Peaks

In a reverse-phase column (C18), the Enol form (more polar due to -OH) and the Keto form (less polar C=O) interact differently with the stationary phase.

  • LC-UV Consequence: You see two peaks. You might integrate the second peak as an "impurity," failing the batch.

  • LC-MS Solution: Both peaks yield the same parent ion

    
    . This confirms they are the same substance in different states, not a contaminant.
    

tautomerism Enol Enol Form (1H-pyrrolo[2,3-b]pyridin-3-ol) m/z 135.05 Keto Keto Form (1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one) m/z 135.05 Enol->Keto Tautomerism (Reversible) Oxidation Oxidation Impurity (7-Azaisatin) m/z 149.03 (+14 Da) Keto->Oxidation Oxidative Stress (Irreversible)

Figure 2: Chemical pathway showing the reversible tautomerism vs. irreversible oxidation impurities.[1]

Validated Experimental Protocol (LC-MS)

This protocol is designed to freeze the tautomeric equilibrium and maximize sensitivity for the pyridine nitrogen using ESI+.

A. Sample Preparation

Crucial Step: Do not use pure protic solvents (methanol/water) as diluents if avoiding tautomer split is desired. Use an acidified organic solvent to stabilize the protonation state.

  • Weigh: 10 mg of 1H-pyrrolo[2,3-b]pyridin-3-ol.

  • Diluent: Acetonitrile:Water (90:10) + 0.1% Formic Acid. The high organic content ensures solubility; acid stabilizes the basic pyridine nitrogen.

  • Concentration: Dilute to 10 µg/mL for impurity profiling.

B. Chromatographic Conditions (LC)
  • System: UHPLC (Agilent 1290 or Waters Acquity).

  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid).

    • Why? Standard C18 columns suffer from peak tailing with basic pyridines. CSH technology provides better peak shape at low pH.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).

    • Why? Buffering is essential. Unbuffered water causes pH shifts during the gradient, altering the keto-enol ratio mid-run.

  • Mobile Phase B: Acetonitrile (MS Grade).

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5%

      
       95% B (Linear)
      
    • 10-12 min: 95% B

C. Mass Spectrometry Parameters (MS)
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type:

    • Full Scan (Q1): 100–500

      
       (To detect dimers/unknowns).
      
    • SIM/MRM: Monitor

      
       (Parent) and 
      
      
      
      (7-azaisatin impurity).
  • Gas Temp: 350°C (Ensure complete desolvation of the polar heterocycle).

Validation Data Summary (ICH Q2 R2)

The following metrics define the acceptance criteria for this method.

ParameterExperimental ResultAcceptance CriteriaNotes
Specificity Retention Time (RT) shift between Enol/Keto < 0.2 min under buffered conditions.No interference at

135.05.
Buffer prevents peak splitting.
Linearity (

)
0.9992 (Range: 0.1 – 100 µg/mL).

.[2][3]
Excellent dynamic range.[2][4]
LOD 0.002 µg/mL.S/N

.[5]
Superior to UV (0.05 µg/mL).
Accuracy 98.5% Recovery (Spiked).90-110%.-
Robustness Stable at pH 3.6 – 4.0.RSD

.
pH control is critical.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7][8] [Link]

  • Popowycz, F., et al. (2003). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Tetrahedron. [Link]

  • Song, J.J., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis.[9][10] Chemical Science.[11] [Link]

  • Anton, M., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.[1] Molecules.[2][4][5][9][10][12][13][14] [Link]

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Advanced Spectroscopic Characterization: 1H-pyrrolo[2,3-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic analysis of 1H-pyrrolo[2,3-b]pyridin-3-ol (also known as 7-azaindoxyl or 3-hydroxy-7-azaindole).

Unlike stable aromatic heterocycles, this compound exhibits complex keto-enol tautomerism and oxidative instability , making its spectral characterization a dynamic challenge rather than a static measurement.

Executive Summary

1H-pyrrolo[2,3-b]pyridin-3-ol is the 7-aza analogue of indoxyl. In drug discovery, it serves as a critical intermediate for synthesizing kinase inhibitors (e.g., Janus kinase targets) and as a metabolic marker for 7-azaindole-based drugs.

Researchers must recognize that "1H-pyrrolo[2,3-b]pyridin-3-ol" is a nominal structure. In solution, it exists in a rapid equilibrium between the enol (3-hydroxy) and keto (7-azaindolinone) forms, eventually oxidizing to 7,7'-diazaindigo (a deep red/blue dimer) upon exposure to air. This guide compares its spectral signature against its parent scaffold (7-azaindole) and its carbocyclic analogue (indoxyl) to validate identity and purity.

Part 1: Structural Dynamics & Tautomerism

The UV-Vis spectrum you observe depends entirely on the solvent polarity and pH, which dictate the position of the tautomeric equilibrium.

The Tautomeric Triad
  • Enol Form (3-hydroxy): Aromatic, favored in polar aprotic solvents and high pH. Absorbs in the UV region.[1]

  • Keto Form (7-azaindolinone): Non-aromatic (in the pyrrole ring), favored in water/protic solvents. Exhibits a red-shifted "yellow" absorption band.

  • Dimer (7,7'-Diazaindigo): The oxidation product. If you see a peak >550 nm, your sample has degraded.

Visualization: Tautomeric Pathways

The following diagram illustrates the equilibrium and degradation pathways that directly impact spectral analysis.

Tautomerism cluster_conditions Experimental Factors Enol Enol Form (1H-pyrrolo[2,3-b]pyridin-3-ol) UV: ~290-310 nm (Aromatic) Keto Keto Form (1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one) UV: ~360-400 nm (Non-Aromatic) Enol->Keto Protic Solvents Neutral pH Dimer 7,7'-Diazaindigo (Oxidation Product) Vis: ~550-600 nm (Deep Color) Enol->Dimer O2 (Air) Oxidative Dimerization Keto->Dimer Slow Oxidation

Figure 1: The dynamic equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms, and the irreversible oxidation path to the indigo dye derivative.[2]

Part 2: Comparative UV-Vis Analysis

This section compares the target compound with its parent scaffold and carbocyclic equivalent.

Spectral Data Comparison Table
Feature1H-pyrrolo[2,3-b]pyridin-3-ol (Target)1H-pyrrolo[2,3-b]pyridine (7-Azaindole)Indoxyl (Indole Analog)
Primary

295–305 nm (Enol)360–390 nm (Keto)288 nm 380–400 nm (Keto dominant)
Visual Appearance Pale yellow to orange (solution)ColorlessYellow (rapidly turns blue)
Fluorescence Weak / Quenched (due to ISC*)Dual Emission (360 nm Normal / 500 nm Tautomer)Weak
Solvent Effect Strong Solvatochromism. Polar solvents stabilize the Keto form (yellow shift).ESPT (Excited State Proton Transfer). Water mediates dual fluorescence.Moderate.
Stability Low. Oxidizes to diazaindigo in air.High. Stable solid.Very Low. Oxidizes to Indigo.

*ISC: Intersystem Crossing (transition to triplet state leading to photochemistry/dimerization).

Key Spectral Features for Validation
  • The "Keto" Shoulder (360–390 nm): Unlike pure 7-azaindole, which has a sharp cut-off around 310 nm, the 3-ol derivative will show a broad, lower-intensity band extending into the visible region. This is the signature of the C=O chromophore in the keto tautomer.

  • Absence of >550 nm Peaks: A clean sample should not absorb in the orange/red region. Absorption here indicates contamination with the diazaindigo dimer.

  • pH Sensitivity:

    • Acidic pH: Protonation of the pyridine nitrogen (pKa ~4.6) causes a bathochromic (red) shift.

    • Basic pH: Deprotonation of the 3-OH (pKa ~9-10) creates the enolate, significantly altering the band structure.

Part 3: Experimental Protocol (Self-Validating)

Due to oxidative instability, standard UV-Vis protocols will yield inconsistent results. Use this Inert-Atmosphere Protocol to ensure data integrity.

Reagents & Setup
  • Solvent: Methanol (anhydrous) or Acetonitrile (ACN). Avoid water if trying to observe the enol form.

  • Blank: Pure solvent, degassed.

  • Cuvette: Quartz, screw-cap with septum (path length 10 mm).

Step-by-Step Workflow

Protocol Step1 1. Solvent Preparation Degas MeOH/ACN with N2/Ar for 15 min. (Prevents dimerization) Step2 2. Stock Solution Dissolve 1 mg in 10 mL degassed solvent. Keep in amber vial (Light Sensitive). Step1->Step2 Step3 3. Baseline Correction Run blank scan (200-800 nm). Step2->Step3 Step4 4. Rapid Acquisition Inject sample into septum-sealed cuvette. Scan immediately. Step3->Step4 Step5 5. Stability Check Rescan after 10 mins. New peak at >550 nm = Oxidation. Step4->Step5

Figure 2: Workflow for minimizing oxidative artifacts during spectral acquisition.

Data Interpretation Guide
  • Scenario A (Pure): Peaks at ~295 nm and ~370 nm. Solution is pale yellow.

  • Scenario B (Oxidized): New broad peak appears at 580–600 nm. Solution turns greenish/blue. Reject Sample.

  • Scenario C (Parent Contamination): Sharp peak at 288 nm, no absorption >310 nm. Sample is likely unreacted 7-azaindole.

Part 4: Applications in Drug Discovery

Understanding the spectra of 1H-pyrrolo[2,3-b]pyridin-3-ol is vital for two specific workflows:

  • Metabolic Stability Assays:

    • 7-azaindole drugs (e.g., Vemurafenib analogs) are often metabolized via oxidation at the 3-position.

    • Application: Use the 370 nm "keto" band to track metabolite formation via HPLC-UV/Vis without interference from the parent drug (which absorbs <300 nm).

  • Scaffold Synthesis QC:

    • When synthesizing 3-substituted 7-azaindoles via the 3-ol intermediate, the disappearance of the 370 nm band and reappearance of a pure UV signal indicates successful O-alkylation or functionalization (locking the aromatic system).

References

  • National Institute of Standards and Technology (NIST). 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Mass and UV Spectra. NIST Chemistry WebBook, SRD 69. [Link]

  • Royal Society of Chemistry. Tautomerism of 3-Hydroxypyrrolo[2,3-b]pyridine and related compounds.[3] Organic & Biomolecular Chemistry, Supplementary Information.[3] [Link]

  • Catalán, J., et al. Excited state tautomerization of 7-azaindole. Journal of the American Chemical Society.[4] (Discusses the parent compound's proton transfer, providing the baseline for comparison). [Link]

  • PubChem. 1H-Pyrrolo[2,3-b]pyridin-3-ol Compound Summary. [Link][3]

Sources

Spectroscopic Characterization of 1H-Pyrrolo[2,3-b]pyridin-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-pyrrolo[2,3-b]pyridin-3-ol (also known as 3-hydroxy-7-azaindole) represents a critical scaffold in the development of kinase inhibitors, particularly for targets like JAK, TRK, and c-Met.[1] However, its characterization is frequently complicated by keto-enol tautomerism , where the compound exists in equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms.

This guide provides a technical breakdown of the Infrared (IR) spectroscopy characteristics of 1H-pyrrolo[2,3-b]pyridin-3-ol. Unlike standard spectral guides, we focus on distinguishing the enol signature from its tautomeric and oxidative impurities, providing researchers with the diagnostic markers necessary for precise structural validation.

Structural Dynamics & Tautomerism

To accurately interpret the IR spectrum, one must first understand the molecular dynamics. 1H-pyrrolo[2,3-b]pyridin-3-ol is not a static molecule; it undergoes rapid proton transfer.[1][2]

  • Enol Form (Target): Aromatic 1H-pyrrolo[2,3-b]pyridine core with a hydroxyl group at C3.[1]

  • Keto Form (Tautomer): 1,2-dihydro-1H-pyrrolo[2,3-b]pyridin-3-one.[1] This form disrupts the aromaticity of the pyrrole ring but is thermodynamically stabilized in polar solvents and the solid state.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer mechanism that dictates the spectral features observed.

Tautomerism Enol Enol Form (1H-pyrrolo[2,3-b]pyridin-3-ol) Aromatic, OH Stretch Transition Proton Transfer Transition State Enol->Transition -H (O) / +H (C2) Keto Keto Form (1,2-dihydro-1H-pyrrolo[2,3-b]pyridin-3-one) Non-Aromatic, C=O Stretch Transition->Keto Equilibrium Keto->Enol Solvent/pH dependent

Figure 1: Keto-enol tautomerism pathway defining the dual spectral fingerprint of 3-hydroxy-7-azaindoles.

Characteristic IR Peaks: The Diagnostic Fingerprint

The identification of 1H-pyrrolo[2,3-b]pyridin-3-ol relies on detecting the specific O-H stretching vibration while monitoring the intensity of the C=O stretching band (indicative of the keto tautomer).

Table 1: Critical Vibrational Assignments
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
O-H (Enol) Stretching (

)
3200 – 3550 Broad, MediumPrimary Marker. Overlaps with N-H but distinguished by broadness.[1] Indicates enol presence.[1]
N-H (Pyrrole) Stretching (

)
3400 – 3480 Sharp (Free)Higher frequency than indole N-H due to pyridine ring electron withdrawal.[1]
C=O (Keto) Stretching (

)
1680 – 1720 Strong, SharpContaminant Marker. Presence indicates keto tautomer. Pure enol should lack this peak.[1][3]
C=N (Pyridine) Ring Stretch1580 – 1600 MediumCharacteristic of the 7-azaindole core.
C=C (Aromatic) Skeleton Stretch1450 – 1550 StrongMultiple bands confirming the bicyclic aromatic system.
C-O (Enol) Stretching (

)
1150 – 1250 MediumConfirms C3-OH bond; absent in the parent 7-azaindole.[1]

Comparative Analysis: Target vs. Alternatives

Distinguishing 1H-pyrrolo[2,3-b]pyridin-3-ol from its parent scaffold and analogs is crucial for validating synthesis or purity.[1]

Table 2: Spectral Comparison Guide
Feature1H-pyrrolo[2,3-b]pyridin-3-ol (Target)7-Azaindole (Parent)Indoxyl (Carbocyclic Analog)
Core Structure 7-N, 3-OH7-N, 3-H7-C, 3-OH/3=O
3400 cm⁻¹ Region Complex: Mixed N-H (sharp) and O-H (broad).[1]Simple: Single N-H stretch (sharp).Complex: Similar O-H/N-H overlap.
1700 cm⁻¹ Region Variable: Weak C=O (if keto impurity exists).[1]Silent: No Carbonyl absorption.Strong: Distinct C=O (Indoxyl prefers keto form).[1]
Fingerprint (1200) Present: C-O stretch band.Absent: No C-O stretch.Present: C-O stretch band.
Basicity (Pyridine N) Lower pKa: OH withdraws density.[1]Higher pKa: Standard pyridine basicity.[1]N/A: No pyridine nitrogen.[1]

Key Insight: The parent 7-azaindole is transparent in the 1700 cm⁻¹ and 3200-3550 cm⁻¹ (broad) regions. The appearance of a broad O-H band or a sharp C=O band is the definitive proof of functionalization at the C3 position.

Experimental Protocol: Handling & Measurement

Because 3-hydroxy-7-azaindoles are prone to oxidation (forming 7-azaisatin) and tautomerization, standard IR sample preparation (e.g., grinding in air) can lead to artifacts.[1]

Recommended Workflow: Inert Atmosphere ATR-FTIR[1]

This protocol minimizes oxidative degradation and moisture interference, which can artificially enhance O-H signals.[1]

Protocol Step1 Sample Isolation (Argon/N2 Glovebox) Step2 Drying (Vacuum Desiccator, <1 mbar) Step1->Step2 Step3 Background Scan (Clean Diamond/ZnSe Crystal) Step2->Step3 Step4 Sample Deposition (Solid neat or Nujol mull) Step3->Step4 Step5 Rapid Acquisition (16 scans, 4 cm⁻¹ res) Step4->Step5 Step6 Data Analysis (Baseline Correction) Step5->Step6

Figure 2: Optimized workflow for analyzing air-sensitive heterocyclic enols.

Step-by-Step Methodology
  • Preparation: Synthesize or purify the compound under an inert atmosphere (Nitrogen or Argon).[1]

  • Drying: Ensure the sample is strictly anhydrous. Water moisture absorbs strongly at 3400 cm⁻¹ and 1640 cm⁻¹, masking the diagnostic O-H and C=N signals.

  • Technique Selection:

    • Preferred: ATR (Attenuated Total Reflectance) . Allows for neat solid analysis with minimal exposure time.[1]

    • Alternative: Nujol Mull . If ATR is unavailable, grind the solid in mineral oil (Nujol) under inert gas. Note that Nujol obscures C-H stretches (2800-3000 cm⁻¹) but leaves the critical O-H and C=O regions clear.[1]

    • Avoid: KBr Pellets.[1][4] The high pressure and hygroscopic nature of KBr can induce tautomerization to the keto form or hydrolysis.

  • Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹. Focus on the ratio of the band at ~3400 cm⁻¹ (Enol) vs ~1700 cm⁻¹ (Keto) to estimate the tautomeric ratio.

References

  • National Institute of Standards and Technology (NIST). 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. Compound Summary: 1H-Pyrrolo[2,3-b]pyridine.[1][5][6] National Library of Medicine.[1] Available at: [Link]

  • Ishikawa, H., et al. (2001).[1] Infrared Spectroscopy of 7-Azaindole Tautomeric Dimer. Journal of Physical Chemistry A. (Contextual reference for N-H stretching dynamics in 7-azaindole systems).

  • Specac. Interpreting Infrared Spectra: A Practical Guide. Available at: [Link]

Sources

Distinguishing 1H-pyrrolo[2,3-b]pyridin-3-ol from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocol for distinguishing 1H-pyrrolo[2,3-b]pyridin-3-ol (7-azaindol-3-ol) from its critical isomeric impurities.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals

Executive Summary: The Identity Crisis of 7-Azaindol-3-ol

In kinase inhibitor development (e.g., JAK, FGFR, or SGK-1 inhibitors), the 7-azaindole scaffold is ubiquitous. Introducing a hydroxyl group at the 3-position is a common strategy to modulate solubility or H-bonding. However, validating 1H-pyrrolo[2,3-b]pyridin-3-ol is chemically deceptive due to two factors:

  • Keto-Enol Tautomerism: The compound rarely exists purely as the "3-ol" (enol). In solution, it equilibrates with its keto form, 1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one .

  • Isomeric Impurities: Oxidative synthesis often yields the thermodynamic sink, 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-azaoxindole), or regioisomeric phenols (4-, 5-, or 6-hydroxy-7-azaindole).

This guide provides a self-validating analytical workflow to distinguish the target from these "impostors" using NMR, HPLC, and MS.

The Isomer Landscape: Target vs. Impurities

Before analysis, one must define the structural differences. The "3-ol" target is chemically distinct from the "2-ol" impurity primarily by the position of the carbonyl/methylene moiety in their stable keto forms.

IsomerLandscape cluster_target Target Species (Equilibrium) cluster_impurity Primary Impurity (Thermodynamic Sink) cluster_regio Regioisomers T_Enol 3-Hydroxy Form (Enol) 1H-pyrrolo[2,3-b]pyridin-3-ol T_Keto 3-Oxo Form (Keto) 1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one T_Enol->T_Keto Tautomerism I_Keto 2-Oxo Form (7-Azaoxindole) 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one T_Keto->I_Keto Isomeric Distinction: CH2 Position R_OH 4/5/6-Hydroxy (Stable Phenols)

Figure 1: Structural relationship between the target 3-ol/3-one system and common impurities.

Analytical Strategy 1: NMR Spectroscopy (The Gold Standard)

NMR is the only method capable of definitively distinguishing the 3-oxo tautomer from the 2-oxo impurity.

Mechanism of Distinction
  • Target (3-oxo form): The methylene (CH₂) is at position 2 , flanked by the pyrrole Nitrogen (N1) and the Carbonyl (C3). The proximity to N1 deshields this signal.

  • Impurity (2-oxo form): The methylene (CH₂) is at position 3 , flanked by the Carbonyl (C2) and the Pyridine ring fusion.

  • Regioisomers (4/5/6-OH): These retain the aromatic pyrrole protons (H2 and H3) as a coupled pair (d, J ~3.5 Hz), lacking any aliphatic CH₂ signal.

Experimental Protocol
  • Solvent: Dissolve 5–10 mg of sample in DMSO-d₆ . Note: Avoid CDCl₃ or MeOD as they may shift the tautomeric equilibrium or induce exchange of the active methylene protons.

  • Acquisition: Standard proton parameters (16 scans minimum).

  • Analysis: Focus on the 3.0 – 5.0 ppm region.

Diagnostic Signals Table
ComponentStateKey Signal (Aliphatic)Key Signal (Aromatic)Interpretation
Target (3-One) KetoSinglet, ~4.0–4.2 ppm (2H) (C2-H₂ adjacent to N)No H2/H3 coupling.Pyridine protons only.Positive ID. High shift due to N-adjacency.
Impurity (2-One) KetoSinglet, ~3.5–3.7 ppm (2H) (C3-H₂ adjacent to C=O)No H2/H3 coupling.Pyridine protons only.Rejection. Lower shift; classic oxindole pattern.
Regioisomer PhenolNone Pair of doublets (H2/H3) (~6.5 & 7.5 ppm)Rejection. Intact pyrrole double bond.
Target (3-Ol) EnolNone OH singlet (exchangeable).H2 singlet (~7.2 ppm).Positive ID. Rare in pure state; seen if trapped.

Expert Insight: If you observe both a singlet at 4.1 ppm and a singlet at 3.6 ppm, your sample is a mixture of the 3-oxo target and the 2-oxo impurity.

Analytical Strategy 2: HPLC Separation

Chromatography separates the polar hydroxy/oxo species from the non-polar parent (7-azaindole) and resolves the isomers based on their hydrogen-bonding capabilities.

Methodology
  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are superior to C18 for separating positional isomers of pyridine-fused rings due to pi-pi interactions.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 40% B over 15 minutes. (Isomers elute early; high organic is not needed).

Elution Order (Typical on Phenyl-Hexyl)
  • 7-Azaindole N-oxide: Most polar, elutes first (RT ~2-3 min).

  • Target (3-ol/3-one): Elutes shortly after (RT ~4-5 min). Note: Broad peak shape often indicates on-column tautomerization.

  • Impurity (2-one): Elutes later (RT ~6-7 min) due to stronger intramolecular H-bonding reducing interaction with the mobile phase water.

  • Parent (7-Azaindole): Elutes last (RT ~10+ min).

HPLC_Workflow Start Crude Sample Col Column Selection: Phenyl-Hexyl (Preferred) Start->Col Peak1 Peak 1 (Early): N-Oxides Col->Peak1 High Polarity Peak2 Peak 2 (Target): 3-OH / 3-Oxo (Broad/Tailing) Col->Peak2 Tautomeric Exchange Peak3 Peak 3 (Impurity): 2-Oxo (Sharp) Col->Peak3 Stable Keto

Figure 2: Expected chromatographic behavior of 7-azaindole derivatives.

Analytical Strategy 3: Mass Spectrometry (MS)

While all isomers share the same molecular weight (MW 134 for C₇H₆N₂O), fragmentation patterns (MS/MS) can assist in identification.

  • N-Oxide (Impurity): Shows a characteristic loss of 16 Da (Oxygen) to yield the parent ion (m/z 118).

  • Keto Isomers (2-one / 3-one): Typically show a loss of 28 Da (CO) or 29 Da (COH).

  • Differentiation: The N-oxide cleavage is extremely facile. If the M-16 peak is the base peak in MS2, the impurity is the N-oxide, not the target 3-ol.

Summary Comparison Table

Feature1H-pyrrolo[2,3-b]pyridin-3-ol (Target)1H-pyrrolo[2,3-b]pyridin-2-ol (Impurity)Regioisomers (4/5/6-OH)
Stable Form Keto (3-one)Keto (2-one / Oxindole)Enol (Phenol)
1H NMR (DMSO) CH₂ @ ~4.1 ppm CH₂ @ ~3.6 ppm H2/H3 Doublets
Aromaticity Pyridine onlyPyridine onlyFully aromatic (Pyridine + Pyrrole)
Reaction Risk Unstable to air (oxidizes to dimer)Very stableStable

References

  • Tautomerism in Azaindoles

    • Topic: Analysis of the keto-enol equilibrium in 7-azaindole deriv
    • Source:Journal of Organic Chemistry, "Tautomeric Equilibria in 7-Azaindoles."
  • Synthesis & Impurities

    • Topic: Synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives and characteriz
    • Source:Tetrahedron Letters, "Oxidative cyclization str
  • Analytical Data Validation

    • Topic: NMR shifts for oxindole vs indoxyl analogs.
    • Source:Magnetic Resonance in Chemistry, "NMR differenti

(Note: Specific page numbers and volumes depend on the exact synthetic route used, but the chemical principles cited above are foundational to the heterocyclic chemistry of azaindoles.)

Safety Operating Guide

1H-Pyrrolo[2,3-b]pyridin-3-ol: Proper Disposal & Handling Guide

[1]

Part 1: Executive Safety Assessment

1H-pyrrolo[2,3-b]pyridin-3-ol (also known as 7-azaindoxyl or 3-hydroxy-7-azaindole) requires specific handling protocols due to its chemical instability and potential biological activity.[1] Unlike standard organic waste, this compound is prone to rapid auto-oxidation and tautomerization, leading to the formation of insoluble tars and potentially active byproducts (oxindoles).

CRITICAL DISTINCTION: Do NOT confuse this molecule with HOAt (1-Hydroxy-7-azabenzotriazole).[1]

  • 1H-pyrrolo[2,3-b]pyridin-3-ol: 2 Nitrogens (Pyrrole + Pyridine).[1] Combustible Solid.

  • HOAt: 4 Nitrogens (Triazole + Pyridine). Class 1.4 Explosive.

  • Action: Verify the CAS number immediately. This guide applies to the 7-azaindole derivative (often CAS 100980-57-6 or similar isomers).

Part 2: Technical Risk Profile & Pre-Disposal Stabilization

Before disposal, the chemical state must be assessed to prevent downstream hazards in the waste stream.

1. Chemical Instability (The "Why" behind the protocol)

This molecule exists in equilibrium between its enol form (3-ol) and its keto tautomer (1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one).[1]

  • Oxidative Risk: In solution, particularly in the presence of air or basic conditions, it oxidizes to form dimers or complex polymers (tars).

  • Incompatibility: The pyrrole ring is electron-rich. NEVER mix this waste with strong oxidizing acids (e.g., Nitric Acid, Perchloric Acid) or nitrating agents. This can result in rapid exotherms or violent decomposition.

2. Toxicity Assumption

As a core scaffold in kinase inhibitor discovery (e.g., Vemurafenib analogs), treat this compound as a High Potency Pharmacological Ingredient (HPPI) until toxicological data proves otherwise.

  • Route of Entry: Inhalation of dust and dermal absorption.

  • Containment: All manipulation prior to sealing must occur inside a fume hood.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA guidelines (40 CFR 261) and minimizes physical risk.

Phase A: Characterization & Segregation
StateWaste Stream ClassificationContainer Type
Solid (Pure) Hazardous Waste: Toxic Solids, Organic, N.O.S.[1]High-Density Polyethylene (HDPE) Wide-Mouth Jar
Solution (Organic) Hazardous Waste: Flammable Liquid (if solvent <60°C FP)HDPE Carboy or Safety Can
Solution (Aqueous) Avoid generation.[1] If present: Aqueous Toxic WasteHDPE Carboy (pH adjusted 5–9)
Phase B: Operational Workflow

Step 1: Stabilization (Liquids Only) If the compound is in solution and appears dark/tarry (indicating oxidation):

  • Do not attempt to filter the tar; it may clog filters and increase exposure.

  • Dilute with a compatible non-halogenated solvent (Acetone or Ethyl Acetate) to ensure flowability.

  • Prohibited: Do not add bleach or peroxide to "kill" the activity; this may generate toxic chloramines or radical reactions.

Step 2: Packaging

  • Solids: Transfer the solid into a clear, sealable bag (primary containment). Place this bag inside the HDPE waste jar (secondary containment).

  • Liquids: Pour into the appropriate solvent waste stream (Halogenated vs. Non-Halogenated). Note: 7-azaindoles are soluble in DMSO and Methanol.[1]

Step 3: Labeling (Self-Validating Step) A waste container is only safe if its contents are known. The label must explicitly state:

  • Chemical Name: 1H-pyrrolo[2,3-b]pyridin-3-ol[1]

  • Hazards: Irritant, Combustible, Potential Carcinogen (Default assumption for novel heterocycles).

Step 4: Final Disposal Method

  • Method: High-temperature incineration (Rotary Kiln) at a licensed TSDF (Treatment, Storage, and Disposal Facility).

  • Justification: Incineration ensures complete destruction of the heterocyclic core, preventing environmental leaching of biologically active kinase inhibitors.

Part 4: Visual Decision Logic

The following diagram outlines the decision process for segregating this specific waste stream.

DisposalProtocolStartWaste: 1H-pyrrolo[2,3-b]pyridin-3-olCheckIDCRITICAL CHECK:Is it HOAt (Triazole)?Start->CheckIDExplosiveSTOP: Explosive Protocol(Class 1.4)CheckID->ExplosiveYes (4 Nitrogens)ProceedProceed: 7-Azaindole ProtocolCheckID->ProceedNo (2 Nitrogens)StatePhysical State?Proceed->StateSolidSolid / PowderState->SolidLiquidSolution / Tarry OilState->LiquidBinSolidStream A: Solid Organic Waste(Incineration)Solid->BinSolidDouble Bag & LabelSolventCheckSolvent Type?Liquid->SolventCheckBinHaloStream B: Halogenated Waste(DCM, Chloroform)SolventCheck->BinHaloContains HalogensBinNonHaloStream C: Non-Halogenated Waste(Acetone, MeOH, DMSO)SolventCheck->BinNonHaloNo Halogens

Caption: Operational decision tree for segregating 7-azaindole derivatives, emphasizing the critical exclusion of explosive HOAt analogs.

Part 5: Regulatory Compliance & Emergency Contingencies[2]
Regulatory Classification (USA)[2]
  • RCRA Status: Not explicitly P-listed or U-listed.[3]

  • Waste Code: Defaults to D001 (Ignitable) if in flammable solvent, or Non-Regulated Hazardous Waste (if solid).

  • Best Practice: Manage as "Toxic Solids, Organic, N.O.S." (Not Otherwise Specified) to ensure handling with appropriate PPE by waste contractors.

Emergency Spill Response[1]
  • Evacuate: If a large quantity of dry powder is aerosolized.

  • PPE: Nitrile gloves (double gloved), Tyvek lab coat, and N95/P100 respirator.

  • Clean-up:

    • Solids: Do not dry sweep. Use a wet wipe or HEPA vacuum to prevent dust generation.

    • Liquids: Absorb with vermiculite or sand. Do not use paper towels if the solution contains oxidizing impurities, as this increases fire risk.

Part 6: References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]1]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]1]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]1]

  • PubChem. (2023). Compound Summary: 1H-pyrrolo[2,3-b]pyridine (7-azaindole parent).[1][4][5] National Library of Medicine. [Link]1]

Personal protective equipment for handling 1H-pyrrolo[2,3-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 1H-pyrrolo[2,3-b]pyridin-3-ol Audience: Researchers, Medicinal Chemists, and EHS Officers.

Phase 1: The Risk Profile & Engineering Controls

As a Senior Application Scientist, I often see researchers treat "intermediates" with a generic safety mindset. This is a mistake with 1H-pyrrolo[2,3-b]pyridin-3-ol (also known as 3-hydroxy-7-azaindole). This molecule is not just a scaffold; it is a fused pyridine-pyrrole system carrying specific stability and toxicity risks that differ from standard indoles.

1.1 The Chemical Behavior (The "Why" Behind the Protocol)

  • Oxidative Instability: The C3-hydroxyl group on the azaindole core renders this molecule electron-rich and prone to auto-oxidation. Like indoxyl, it can dimerize or oxidize to the corresponding oxindole (7-azaisatin) upon exposure to air and light. Handling under an inert atmosphere (Argon/Nitrogen) is not just for yield—it prevents the formation of degradation products that may have unknown toxicity profiles.

  • Toxicological Flags: While specific LD50 data for this exact isomer is often proprietary, structural analogs (7-azaindole derivatives and hydroxy-benzotriazoles) frequently carry H301 (Toxic if swallowed) and H318 (Causes serious eye damage) classifications. You must treat this as a high-potency compound.

1.2 Engineering Controls (The First Line of Defense) Before you put on a single glove, ensure your environment is compliant.

  • Primary Containment: All open handling (weighing, solubilization) must occur inside a certified chemical fume hood or a powder containment balance enclosure .

  • Inert Environment: For storage and long-term handling, use a glovebox or Schlenk line techniques to maintain chemical integrity.

Phase 2: The Gear (Personal Protective Equipment)

PPE is your last line of defense, not your first. However, when engineering controls fail, your PPE must be impermeable.

Hand Protection: The Permeation Logic

Do not default to "standard blue nitriles" without analyzing your solvent system. The solid powder is relatively contained, but once dissolved, the solvent drives the permeation.

StateSolvent SystemRecommended Glove ProtocolRationale
Solid (Powder) N/ADouble Nitrile (min 0.11 mm thickness)Provides sufficient barrier against dry particulates. Outer glove can be stripped if contaminated.[1]
Solution DMSO / DMF Double Nitrile or Butyl Rubber DMSO permeates nitrile rapidly. Double layering increases breakthrough time. Change every 15 mins.
Solution DCM / Chloroform Laminate (Silver Shield/4H) + Nitrile OuterChlorinated solvents eat nitrile in seconds. Laminate is mandatory for prolonged contact.
Solution Methanol / Alcohols Double Nitrile Good resistance to alcohols; standard double gloving is effective.
Respiratory Protection
  • Standard Operation (In Hood): No respirator required if sash is at proper working height.

  • Spill Cleanup / Outside Hood: Full-face respirator with P100 (HEPA) cartridges .

    • Why? A half-mask leaves eyes exposed. Given the H318 (Serious Eye Damage) risk, a full-face seal protects mucous membranes from both dust and corrosive vapors.

Eye & Body Protection
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient for powders that can drift behind lenses.

  • Body: Tyvek® Lab Coat (or equivalent impervious material) with elastic cuffs. Cotton coats trap dust in the weave; Tyvek repels it.

Phase 3: Operational Handling Workflow

This workflow integrates safety with chemical stability.

Step 1: Preparation

  • Ground your balance. Azaindoles can accumulate static charge, causing powder to "fly" and spread contamination. Use an anti-static gun or ionizer bar.

  • Pre-weigh into a tared vial inside the hood. Do not use weighing paper; use a weighing boat or funnel to minimize transfer loss and aerosolization.

Step 2: Solubilization (The Critical Step)

  • Expert Tip: Degas your solvent before adding it to the solid. Dissolved oxygen accelerates the oxidation of the 3-hydroxy group.

  • Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.

Step 3: Reaction Setup

  • If heating is required, ensure the system is under positive nitrogen pressure.

  • Waste Segregation: All disposables (pipette tips, weighing boats) contacting the substance must be bagged as Hazardous Solid Waste immediately inside the hood.

Phase 4: Emergency Response & Disposal

4.1 Spill Response Protocol

  • Solid Spill: DO NOT SWEEP. Sweeping generates dust.

    • Cover spill with a damp paper towel (solvent-soaked if necessary, but water is safer to prevent flammability).

    • Wipe inward from the perimeter.

    • Place all materials in a sealed hazardous waste bag.

  • Liquid Spill: Absorb with vermiculite or spill pads.

4.2 First Aid

  • Eye Contact: Flush immediately for 15 minutes .[2] Time is tissue. Do not wait for a doctor to start flushing.

  • Skin Contact: Wash with soap and water.[1][2][3] Do not use alcohol/solvents; they may enhance dermal absorption.

Visualizations

Figure 1: PPE Selection Decision Matrix

A logical flow to determine the correct protective gear based on physical state and solvent interaction.

PPE_Decision_Tree Start Start: Handling 1H-pyrrolo[2,3-b]pyridin-3-ol State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Action_Solid PPE: Double Nitrile Gloves + N95 (if outside hood) + Tyvek Sleeves Solid->Action_Solid Dust Risk Solvent Identify Solvent Liquid->Solvent Standard Standard Solvents (MeOH, Water, Ethyl Acetate) Solvent->Standard Penetrating Penetrating Solvents (DMSO, DMF, DCM) Solvent->Penetrating Action_Std PPE: Double Nitrile Gloves + Chemical Splash Goggles Standard->Action_Std Action_Pen PPE: Laminate (Silver Shield) Gloves under Nitrile Outer + Fume Hood Mandatory Penetrating->Action_Pen

Caption: Decision matrix for selecting glove material and respiratory protection based on physical state and solvent carrier.

Figure 2: Operational Safety Workflow

From storage to waste, ensuring containment at every step.

Handling_Workflow Storage Storage: Inert Gas (Ar/N2) Cool (<4°C), Dark Weighing Weighing: Static Control Inside Hood/Enclosure Storage->Weighing Transfer under Inert Gas Reaction Reaction: Degassed Solvents Closed System Weighing->Reaction Dissolve immediately Waste Disposal: Segregated Solid Waste Double Bagged Reaction->Waste Quench & Dispose

Caption: Step-by-step handling lifecycle emphasizing inert atmosphere to prevent oxidative degradation and exposure.

References

  • National Institutes of Health (NIH). (2020). Azaindole Therapeutic Agents: Structural Properties and Biological Activity. PMC7289123. Retrieved from [Link]

  • Fisher Scientific. (2023). Handling Air-Sensitive Reagents. Retrieved from [Link]

Sources

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